molecular formula C12H14BrF2N B8128229 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

Número de catálogo: B8128229
Peso molecular: 290.15 g/mol
Clave InChI: LJPRFERGCLVUPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine is a useful research compound. Its molecular formula is C12H14BrF2N and its molecular weight is 290.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c13-11-3-1-2-10(8-11)4-6-16-7-5-12(14,15)9-16/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPRFERGCLVUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and characterization of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, a compound of interest in medicinal chemistry due to the presence of the bioisosteric difluoromethyl group and the synthetically versatile bromophenyl moiety. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document details the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization methodologies.

Synthetic Strategy: A Convergent Approach

The synthesis of the target molecule is designed as a convergent two-part strategy. This approach enhances efficiency by allowing for the parallel synthesis of two key intermediates, which are then coupled in the final step.

  • Part 1: Synthesis of the 3,3-Difluoropyrrolidine Core. This involves the construction of the fluorinated heterocyclic scaffold, a critical building block. A practical and cost-effective method starting from 2,2-difluorosuccinic acid is employed.[3][4]

  • Part 2: Synthesis of the 2-(3-Bromophenyl)ethyl Side Chain. A suitable electrophilic partner, 2-(3-bromophenyl)acetaldehyde, is prepared for the subsequent coupling reaction.

  • Part 3: Reductive Amination. The final step involves the coupling of the 3,3-difluoropyrrolidine core with the aldehyde side-chain via reductive amination, a reliable and widely used method for forming C-N bonds.[5][6][7][8]

The overall synthetic workflow is depicted below:

cluster_0 Part 1: Synthesis of 3,3-Difluoropyrrolidine cluster_1 Part 2: Synthesis of the Side-Chain cluster_2 Part 3: Coupling and Final Product A 2,2-Difluorosuccinic Acid B N-Benzyl-3,3-difluoropyrrolidinone A->B Cyclization with Benzylamine C N-Benzyl-3,3-difluoropyrrolidine B->C Reduction (e.g., BH3·Me2S) D 3,3-Difluoropyrrolidine HCl C->D Debenzylation (e.g., H2, Pd/C) H 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine D->H D->H Reductive Amination (e.g., NaBH(OAc)3) E 3-Bromophenylacetic Acid F 2-(3-Bromophenyl)ethanol E->F Reduction (e.g., LiAlH4) G 2-(3-Bromophenyl)acetaldehyde F->G Oxidation (e.g., PCC) G->H G->H Reductive Amination (e.g., NaBH(OAc)3)

Caption: Convergent synthetic workflow for the target molecule.

Experimental Protocols

Part 1: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride

This multi-step synthesis is adapted from established literature procedures for preparing 3,3-difluoropyrrolidine.[3][4]

Step 1.1: N-Benzyl-3,3-difluoropyrrolidinone

  • Rationale: The initial step involves the formation of a cyclic imide from 2,2-difluorosuccinic acid and benzylamine, which serves as a protecting group for the nitrogen and facilitates the subsequent reduction.

  • Procedure:

    • To a solution of 2,2-difluorosuccinic acid (1.0 eq) in a suitable solvent such as isopropyl acetate, add trifluoroacetic anhydride (1.2 eq) at room temperature.

    • Heat the mixture to 50°C for 1 hour to form the anhydride in situ.

    • Cool the reaction to 5°C and add benzylamine (1.5 eq) dropwise, maintaining the temperature below 20°C.

    • Stir the resulting slurry at room temperature for 1 hour.

    • Isolate the product by filtration, wash with a non-polar solvent (e.g., heptane), and dry under vacuum.

Step 1.2: N-Benzyl-3,3-difluoropyrrolidine

  • Rationale: The amide carbonyls are reduced to methylenes using a powerful reducing agent like borane dimethyl sulfide complex (BH3·Me2S).

  • Procedure:

    • Suspend N-benzyl-3,3-difluoropyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add BH3·Me2S (2.5 eq) dropwise at 0°C under an inert atmosphere (e.g., nitrogen).

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to 0°C and quench carefully by the slow addition of methanol, followed by 1M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1.3: 3,3-Difluoropyrrolidine Hydrochloride

  • Rationale: The N-benzyl protecting group is removed via catalytic hydrogenation. The final product is isolated as a hydrochloride salt for improved stability and handling.[3]

  • Procedure:

    • Dissolve N-benzyl-3,3-difluoropyrrolidine (1.0 eq) in methanol.

    • Add 5% Palladium on carbon (Pd/C) (5-10 mol%) and a catalytic amount of acetic acid.

    • Hydrogenate the mixture under 45 psi of H2 at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • To the filtrate, add a 4M solution of HCl in 1,4-dioxane to precipitate the hydrochloride salt.[9]

    • Isolate the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.[3]

Part 2: Synthesis of 2-(3-Bromophenyl)acetaldehyde

Step 2.1: 2-(3-Bromophenyl)ethanol

  • Rationale: The carboxylic acid is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4) is a potent reducing agent suitable for this transformation.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH4 (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0°C and slowly add a solution of 3-bromophenylacetic acid (1.0 eq) in THF.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction at 0°C by the sequential addition of water, 15% NaOH solution, and water again.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Step 2.2: 2-(3-Bromophenyl)acetaldehyde

  • Rationale: The primary alcohol is oxidized to the aldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

  • Procedure:

    • Suspend PCC (1.5 eq) in anhydrous dichloromethane (DCM).

    • Add a solution of 2-(3-bromophenyl)ethanol (1.0 eq) in DCM to the suspension.

    • Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure. The crude aldehyde is often used immediately in the next step due to its potential instability.

Part 3: Reductive Amination: Synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine
  • Rationale: This key step couples the two prepared fragments. The amine and aldehyde first form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is selective for imines over aldehydes, preventing side reactions.[5][7]

  • Procedure:

    • Dissolve 3,3-difluoropyrrolidine hydrochloride (1.0 eq) and 2-(3-bromophenyl)acetaldehyde (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF.

    • Add a non-nucleophilic base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine.

Quantitative Data Summary
Analytical Technique Expected Result
Molecular Formula C12H14BrF2N
Molecular Weight 290.15 g/mol
Appearance Colorless to pale yellow oil
Purity (by HPLC) >95%
¹H NMR (400 MHz, CDCl₃) See expected chemical shifts in the table below.
¹³C NMR (101 MHz, CDCl₃) See expected chemical shifts in the table below.
¹⁹F NMR (376 MHz, CDCl₃) A multiplet centered around -100 to -120 ppm.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 290.03, 292.03 (isotopic pattern for Br).
Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11][12]

NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR Expected δ (ppm) Multiplicity Integration Assignment
Aromatic7.35 - 7.10m4HAr-H
Pyrrolidine CH₂2.90 - 2.70m4HN-CH₂ (pyrrolidine)
Ethyl CH₂2.80 - 2.60m4HAr-CH₂-CH₂-N
Pyrrolidine CH₂2.20 - 2.00m2HF₂C-CH₂
¹³C NMR Expected δ (ppm) Assignment
Aromatic141.5Ar-C (C-CH₂)
Aromatic131.0, 130.0, 129.5, 126.0Ar-CH
Aromatic122.5Ar-C (C-Br)
Pyrrolidine124.0 (t, J ≈ 245 Hz)CF₂
Pyrrolidine55.0 (t, J ≈ 25 Hz)N-CH₂ (pyrrolidine)
Ethyl58.0N-CH₂ (ethyl)
Ethyl35.0Ar-CH₂
Pyrrolidine38.0 (t, J ≈ 22 Hz)F₂C-CH₂
  • Rationale for NMR: The proton NMR will show characteristic aromatic signals and aliphatic signals for the ethyl linker and the pyrrolidine ring. The triplet-like patterns in the carbon and proton spectra adjacent to the CF₂ group are due to C-F and H-F coupling. ¹⁹F NMR is crucial to confirm the presence of the difluoro group. 2D NMR techniques like COSY and HSQC would be used to confirm proton-proton and proton-carbon correlations, respectively.[10]

Mass Spectrometry (MS) [13][14][15][16]

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Fragmentation:

    • A prominent molecular ion peak [M+H]⁺ showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • Loss of the bromophenyl-ethyl group.

    • Fragmentation of the pyrrolidine ring.

cluster_0 Characterization Workflow A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC/GC-MS) B->C D Structural Confirmation C->D If Purity >95% E NMR (1H, 13C, 19F, 2D) D->E F Mass Spectrometry (HRMS) D->F G FTIR Spectroscopy D->G H Final Characterized Compound E->H F->H G->H

Caption: Workflow for the characterization of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Expected Peaks:

    • ~2950-2800 cm⁻¹: C-H stretching (aliphatic)

    • ~1600-1450 cm⁻¹: C=C stretching (aromatic)

    • ~1200-1000 cm⁻¹: C-F stretching (strong absorbance)

    • ~1100-1000 cm⁻¹: C-N stretching

    • ~800-600 cm⁻¹: C-Br stretching

Conclusion

This guide outlines a logical and efficient synthetic route for 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine. By employing a convergent strategy and well-established reactions such as reductive amination, the target molecule can be obtained in good yield and high purity. The detailed characterization protocol ensures the unambiguous confirmation of the final product's structure. This fluorinated pyrrolidine derivative serves as a valuable building block for further elaboration in drug discovery programs, with the bromophenyl moiety providing a handle for cross-coupling reactions to introduce further diversity.

References

  • Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79. [Link]

  • O'Hagan, D. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(14), 7010-7023. [Link]

  • Xu, W., et al. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6065-6068. [Link]

  • Organic Chemistry Portal. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. [Link]

  • PubMed. (2005). Practical preparation of 3,3-difluoropyrrolidine. [Link]

  • Wang, C., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. [Link]

  • ResearchGate. (n.d.). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. [Link]

  • ACS Publications. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • Taylor & Francis Online. (2022). Synthesis of N-Methylspiropyrrolidine Hybrids for Their Structural Characterization, Biological and Molecular Docking Studies. [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • Synlett. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. [Link]

  • ACG Publications. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. [Link]

  • ACS Publications. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. [Link]

  • J-STAGE. (2000). Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. [Link]

  • Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline. [Link]

  • Sciensano. (2020). Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45. [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

  • FDA. (n.d.). 1-BROMO-2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • NextSDS. (n.d.). 2-(3-BROMO-PHENYL)-PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]

Sources

Physicochemical properties of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth physicochemical profiling of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine , a highly specialized fluorinated building block used in advanced medicinal chemistry. By deconstructing its structural components, we can predict its behavior in biological systems and outline the rigorous experimental methodologies required to validate these properties.

Structural Deconstruction and Electronic Profiling

The physicochemical behavior of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine is dictated by the synergistic effects of its two primary structural motifs: the gem-difluoro pyrrolidine ring and the bromophenyl ethyl linker.

The "Fluorine Effect" and pKa Modulation

Unsubstituted pyrrolidines are highly basic, typically exhibiting a pKa of approximately 11.3[1]. However, the introduction of a gem-difluoro group at the 3-position fundamentally alters the electronic landscape of the amine. Fluorine is the most electronegative element, and the two fluorine atoms exert a profound through-bond inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen atom, destabilizing the protonated ammonium state and significantly lowering the basicity of the molecule. As a result, the pKa of the 3,3-difluoropyrrolidine moiety drops to approximately 7.5[2].

The Lipophilic Anchor

The 2-(3-bromophenyl)ethyl group serves a dual purpose. Synthetically, the bromine atom acts as a versatile handle for late-stage functionalization, such as palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Physicochemically, the aromatic ring and the two-carbon aliphatic linker provide substantial hydrophobic bulk, driving up the molecule's partition coefficient (LogP) and enhancing its affinity for lipid bilayers.

Pathway A 1-[2-(3-Bromophenyl)ethyl]- 3,3-difluoropyrrolidine B Gem-Difluoro Substitution A->B C Bromophenyl Anchor A->C D Reduced Amine pKa (~7.5) B->D Inductive Effect E Increased Lipophilicity (LogP ~3.5) C->E Hydrophobic Bulk F Reduced hERG Liability & P-gp Efflux D->F Neutral at pH 7.4 G Enhanced Passive Permeability D->G E->G

Structural features leading to optimized pharmacokinetic profiles.

Quantitative Physicochemical Data

The table below summarizes the core physicochemical parameters of the compound, synthesizing calculated values with extrapolations derived from the isolated structural fragments.

PropertyValueMethod / Causality
Molecular Weight 290.15 g/mol Calculated from formula (C12H14BrF2N).
Predicted pKa (Basic) ~7.0 - 7.5Extrapolated from 3,3-difluoropyrrolidine base values[2].
Estimated LogP 3.2 - 3.8Structure-based prediction driven by the bromophenyl group.
Topological Polar Surface Area (tPSA) 3.24 ŲCalculated based on a single tertiary amine nitrogen.
Physical State Viscous oil / SolidFree base is typically an oil; HCl salt forms a stable solid.

Mechanistic Causality: Pharmacokinetics & Toxicity

Understanding why the physicochemical properties of this building block matter is critical for drug development professionals. The deliberate modulation of pKa via fluorination is a masterclass in rational drug design.

  • Mitigation of hERG Cardiotoxicity: Basic amines with a pKa > 9 are predominantly protonated at physiological pH (7.4). This positively charged state is a primary pharmacophore requirement for binding to the internal cavity of the hERG potassium channel, which can lead to fatal QT prolongation. By suppressing the pKa to ~7.5 via the gem-difluoro group, a substantial fraction of the molecule exists in its neutral state at pH 7.4, drastically reducing hERG affinity[3].

  • Reduction of P-gp Efflux: P-glycoprotein (P-gp) is an efflux transporter that restricts the entry of xenobiotics into the brain. Research by Fjelbye et al. demonstrates that lowering the pKa of basic amines through strategic fluorination significantly reduces P-gp-mediated efflux, thereby enhancing blood-brain barrier (BBB) penetration for CNS-targeted therapeutics[3].

  • Membrane Permeability: The combination of a low tPSA (3.24 Ų) and a high fraction of neutral species at physiological pH ensures excellent passive transcellular permeability across lipid bilayers.

Self-Validating Experimental Protocols

To empirically verify the predicted properties of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, the following self-validating protocols must be employed. These methods are designed to account for the compound's high lipophilicity and potential insolubility in purely aqueous media.

Protocol A: Determination of pKa via Potentiometric Titration (Yasuda-Shedlovsky Method)

Because the bromophenyl moiety renders the free base poorly soluble in water, a standard aqueous titration will fail due to precipitation. A co-solvent extrapolation method is required.

  • Sample Preparation: Dissolve the compound in pure Methanol (MeOH) to create a 10 mM stock solution.

  • Co-Solvent Titration: Prepare three distinct titration vessels containing 30%, 40%, and 50% MeOH in water (v/v). Add the compound stock to achieve a final concentration of 1 mM.

  • Titration Execution: Under a continuous flow of Argon (to prevent CO₂ absorption which alters pH), titrate the solutions using standardized 0.1 M HCl and 0.1 M NaOH at a strictly controlled 25°C.

  • Data Analysis & Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio using a Bjerrum plot. Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective MeOH/Water mixtures.

  • Self-Validation Check: The Yasuda-Shedlovsky plot must be perfectly linear ( R2>0.99 ). Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa. Any deviation from linearity indicates compound precipitation or micelle formation, invalidating the run.

Protocol B: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS
  • Phase Pre-saturation (Critical Step): Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours. Causality: This ensures mutual saturation. If omitted, the phases will dissolve into one another during the experiment, altering the phase volumes and skewing the final concentration calculations.

  • Spiking & Equilibration: Add the compound to the biphasic system to a final concentration of 100 µM. Shake the mixture at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to ensure a crisp boundary layer with no micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Mass Balance Validation: Calculate the total recovered mass ( Massoctanol​+Massaqueous​ ). The recovery must fall between 95% and 105% of the initial spiked amount. Causality: A poor mass balance indicates that the highly lipophilic compound has adsorbed to the glass vial or precipitated at the interface, rendering the LogD calculation untrustworthy.

Workflow S1 Sample Prep (10 mM in Co-solvent) S2 Potentiometric Titration (0.1 M HCl/NaOH) S1->S2 S3 Shake-Flask LC-MS (Octanol/PBS pH 7.4) S1->S3 S4 Data Acquisition (Bjerrum Plot / AUC) S2->S4 S3->S4 S5 Validation (Linearity & Mass Balance) S4->S5

Experimental workflow for determining pKa and LogD values.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition , MDPI (Molecules). Available at:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors , Fjelbye et al., MedChemComm / National Center for Biotechnology Information (PMC). Available at:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities , Morgenthaler et al., ChemMedChem. Available at:[Link]

Sources

Structural Elucidation of Novel Difluorinated Pyrrolidine Derivatives: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Difluorinated Pyrrolidines

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a highly effective tactic for modulating physicochemical and pharmacokinetic properties. The pyrrolidine ring, a privileged scaffold in drug discovery, is highly susceptible to conformational manipulation via fluorination. Specifically, the gem-difluoromethylene (−CF₂−) group exhibits unique properties as a bioisostere for ethereal oxygen atoms, carbonyl groups, or sulfonyl groups[1].

Beyond bioisosterism, the introduction of two fluorine atoms notably modifies the basicity (pKa) and hydrogen-bonding characteristics of the parent amine[2]. Furthermore, the conformational equilibria dictated by difluorination directly impact conformer-specific lipophilicities ( logp ), a critical parameter that provides a more granular understanding of drug partitioning than macroscopic logP values[3]. To harness these properties, researchers must employ rigorous structural elucidation workflows to map the exact three-dimensional conformation of these novel derivatives.

Stereoelectronic Foundations: Causality in Conformation

The structural elucidation of difluorinated pyrrolidines cannot be approached as a simple connectivity puzzle; it requires a deep understanding of the stereoelectronic forces that dictate ring puckering. The five-membered pyrrolidine ring dynamically interconverts between various envelope (E) and twist (T) conformations. Difluorination restricts this flexibility through two primary stereoelectronic mechanisms:

  • The Fluorine Gauche Effect: In β -fluorinated systems (e.g., 3,3-difluoropyrrolidines), the highly electronegative fluorine atoms draw electron density away from the carbon backbone. This stabilizes a specific ring pucker via a favorable σC−H​→σC−F∗​ hyperconjugation interaction, typically stabilizing the C(γ) -exo conformation[4].

  • The Generalized Anomeric Effect: In α -fluoro isomers (e.g., 2,2-difluoropyrrolidines), a generalized anomeric effect arising from nN​→σC−F∗​ electron delocalization becomes the dominant force. This effect is particularly important in modulating the energetics of the molecule and imparts a strong conformational bias that often overshadows the gauche effect[5].

G A Difluorination of Pyrrolidine Ring B Stereoelectronic Effects A->B C Physicochemical Modulation A->C B1 Gauche Effect (σC-H → σ*C-F) B->B1 B2 Anomeric Effect (nN → σ*C-F) B->B2 C1 pKa Reduction (~1.7-3.0 units) C->C1 C2 Conformer-Specific Lipophilicity (logp) C->C2 B1->C2 Dictates

Impact of difluorination on pyrrolidine stereoelectronics and properties.

The Self-Validating Structural Elucidation Workflow

To confidently assign the structure and dominant conformer of a novel difluorinated pyrrolidine, a multi-orthogonal approach is required. Relying solely on 1D ¹H NMR is insufficient due to complex J -coupling overlap and the dynamic nature of the ring. Instead, the workflow must be a self-validating system, cross-referencing solution-state NMR data with solid-state X-ray crystallography and in silico quantum chemical calculations.

G S1 Sample Preparation (Isotopically pure solvent) S2 1D & 2D NMR Acquisition (1H, 13C, 19F, COSY, HSQC) S1->S2 S3 1D 19F-{1H} HOESY (Internuclear distance mapping) S2->S3 S4 Computational Modeling (DFT & NBO Analysis) S3->S4 Distance constraints S6 Self-Validating Structural Model S3->S6 S4->S6 S5 X-ray Crystallography (Solid-state validation) S5->S6 Solid vs Solution

Self-validating structural elucidation workflow for fluorinated pyrrolidines.

Core Methodology: 1D ¹⁹F-{¹H} HOESY Protocol

While scalar couplings ( 3JF,H​ and 3JH,H​ ) provide dihedral angle information via the Karplus relationship, they cannot definitively prove spatial proximity across the ring. For this, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the gold standard[4].

The following protocol details the execution of a 1D ¹⁹F-{¹H} HOESY experiment. Causality Note: A 1D selective pulse sequence is explicitly chosen over a 2D sequence for small molecules because it provides vastly superior digital resolution and signal-to-noise ratio for specific ¹⁹F resonances, allowing for the precise integration required to calculate internuclear distances.

Step-by-Step Protocol

Step 1: Sample Preparation and Degassing

  • Action: Dissolve 10-15 mg of the difluorinated pyrrolidine in 0.6 mL of highly isotopically pure deuterated solvent (e.g., CDCl₃, 99.98% D). Degas the sample using three freeze-pump-thaw cycles.

  • Causality: Dissolved paramagnetic oxygen accelerates nuclear relaxation, destroying the NOE signal. High isotopic purity prevents proton spin-diffusion from the solvent, which would obscure intramolecular NOE enhancements.

Step 2: T1​ Relaxation Time Measurement

  • Action: Execute an inversion-recovery sequence (180°– τ –90°–Acq) to measure the longitudinal relaxation time ( T1​ ) of both the ¹⁹F and ¹H nuclei.

  • Causality: The NOE is a kinetic phenomenon. To capture the maximum signal, the mixing time ( τm​ ) in the HOESY experiment must be calibrated to the relaxation rates of the specific nuclei involved (typically set between 0.5 to 1.5 times the T1​ of the target proton).

Step 3: 1D HOESY Acquisition

  • Action: Set the spectrometer to observe ¹H while selectively irradiating the ¹⁹F resonance of interest. Apply a shaped inversion pulse (e.g., Gaussian or RSNOB) to the specific fluorine frequency. Acquire the spectrum with the optimized τm​ .

  • Causality: Selectively inverting a single fluorine environment allows the magnetization to transfer through space via dipole-dipole cross-relaxation to nearby protons, isolating the specific spatial vector without interference from the second fluorine atom in the gem-difluoro group.

Step 4: Integration and Distance Calculation

  • Action: Integrate the enhanced proton signals in the resulting 1D spectrum. Use the Initial Rate Approximation ( NOE∝r−6 ) to calculate distances.

  • Causality: By comparing the integral of a target proton to an internal reference pair with a known, rigid distance (derived from DFT calculations), the unknown rF−H​ distances can be quantitatively mapped to determine if the ring is in a C(γ) -exo or C(γ) -endo conformation.

Step 5: Orthogonal Validation via DFT

  • Action: Optimize the proposed conformers using Density Functional Theory (e.g., B3LYP/6-311++G** level) and compare the calculated internuclear distances to the HOESY-derived distances.

  • Causality: NMR provides a time-averaged solution-state ensemble. DFT validation ensures that the observed NOE distances correspond to a physically viable global energy minimum, confirming the influence of the gauche or anomeric effects[5].

Quantitative Data Summary

The table below summarizes the typical physicochemical and structural shifts observed upon progressive fluorination of the pyrrolidine scaffold, demonstrating the tangible impact of the stereoelectronic effects discussed above.

Compound ScaffoldApprox. pKaDominant Stereoelectronic EffectPreferred ConformationKey Solution-State Diagnostic
Pyrrolidine ~11.3None (Steric only)Dynamic EnvelopeRapid interconversion (NMR)
3-Fluoropyrrolidine ~9.6Gauche Effect ( σC−H​→σC−F∗​ ) C(γ) -exo biased 3J(F,H) coupling, HOESY[4]
3,3-Difluoropyrrolidine ~7.5Dual Gauche / Steric BalanceTwist/EnvelopeComplex ¹⁹F multiplet splitting
2,2-Difluoropyrrolidine < 6.0Anomeric Effect ( nN​→σC−F∗​ )Strongly biased (Rigid)Extreme ¹⁹F chemical shift deshielding[5]

Table 1: Comparative structural and physicochemical parameters of fluorinated pyrrolidines.

Conclusion

The structural elucidation of novel difluorinated pyrrolidines is a critical prerequisite for their successful application in drug discovery. Because the gem-difluoro group profoundly alters the basicity, lipophilicity ( logp ), and three-dimensional spatial arrangement of the molecule, scientists cannot rely on simple 2D connectivity maps. By employing a self-validating workflow that anchors high-resolution 1D ¹⁹F-{¹H} HOESY NMR data with quantum chemical calculations and solid-state crystallography, researchers can definitively map the stereoelectronic forces—such as the gauche and anomeric effects—that govern these privileged medicinal scaffolds.

References

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed / Chemistry (2012).
  • Synthesis of gem-Difluorinated Hydroxypyrrolidines. The Journal of Organic Chemistry / ACS (2017).
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate / Beilstein J. Org. Chem. (2024).
  • Relating Conformational Equilibria to Conformer-Specific Lipophilicities: New Opportunities in Drug Discovery. ePrints Soton - University of Southampton (2021).
  • Highly Diastereoselective [3 + 2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of 4,4-Difluoropyrrolidines and 4-Fluoropyrroles. Organic Letters / ACS (2024).

Sources

Unlocking Therapeutic Potential: The 3,3-Difluoropyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a paramount challenge. The strategic incorporation of fluorine into molecular scaffolds has emerged as a highly effective tool to modulate drug-like properties[1]. Among fluorinated aliphatic heterocycles, the 3,3-difluoropyrrolidine moiety stands out as a privileged building block. This technical guide explores the stereoelectronic causality behind its biological activity, its application across diverse target classes (including GPCRs and proteases), and the self-validating experimental workflows required to evaluate its therapeutic potential.

The Physicochemical & Stereoelectronic Paradigm

The substitution of hydrogen atoms with fluorine at the 3-position of a pyrrolidine ring is not merely a bioisosteric replacement; it fundamentally alters the molecule's physicochemical landscape. Understanding these changes is critical for rational drug design.

  • pKa Modulation (Reduced Basicity): Fluorine is the most electronegative element. The gem-difluoro group exerts a powerful inductive electron-withdrawing effect through the sigma-bond network, significantly lowering the pKa of the adjacent pyrrolidine nitrogen[1]. This reduced basicity prevents excessive protonation at physiological pH, thereby enhancing membrane permeability and reducing non-specific binding to phospholipid bilayers.

  • Conformational Locking via the Gauche Effect: The highly polarized C-F bonds interact with the C-N and C-C bonds through stereoelectronic hyperconjugation (the gauche effect). This interaction dictates the ring's puckering, heavily biasing the conformational ensemble toward specific low-energy "envelope" or "twist" states[1]. By pre-organizing the scaffold into a bioactive conformation, the entropic penalty of receptor binding is minimized.

  • Metabolic Shielding: The high bond dissociation energy of the C-F bond (~115 kcal/mol) provides a robust metabolic shield. It effectively blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the substituted positions, redirecting metabolic clearance to other, potentially safer, pathways[2].

G N1 3,3-Difluoropyrrolidine Scaffold N2 Strong C-F Bond Dipoles N1->N2 N3 pKa Modulation (Reduced Basicity) N2->N3 Inductive Effect N4 Stereoelectronic Effects (Gauche Effect) N2->N4 Hyperconjugation N5 Increased Lipophilicity N2->N5 Shielding N7 Enhanced Target Affinity & ADME Profile N3->N7 Improved Permeability N6 Conformational Locking N4->N6 N5->N7 Reduced Clearance N6->N7 Optimal Binding Pose

Caption: Logical flow of how fluorine substitution enhances pharmacodynamics and pharmacokinetics.

Key Biological Applications and Target Classes

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The 3,3-difluoropyrrolidine ring has proven exceptionally valuable in the design of DPP-4 inhibitors for Type 2 Diabetes Mellitus. A prime example is PF-00734200 , a potent DPP-4 inhibitor that progressed to Phase 3 clinical trials[2]. The fluorinated pyrrolidine fits precisely into the S1 pocket of the DPP-4 enzyme. Furthermore, this scaffold has been successfully utilized in the development of first-in-class triple inhibitors targeting SGLT1, SGLT2, and DPP4, where the fluorination improved target inhibition without compromising in vitro ADME properties[3].

GPCR Modulation: D3 Dopamine Receptor (D3R)

In the optimization of novel Positive Allosteric Modulator (PAM)-Antagonists for the D3 Dopamine Receptor, the pyrrolidine ring plays a critical role in receptor interaction. Structure-Activity Relationship (SAR) studies demonstrated that replacing a standard pyrrolidine with a 3,3-difluoropyrrolidine (Compound 4b/6a) significantly improved potency in β-arrestin recruitment assays[4].

Interestingly, the stereoelectronic tolerance of the binding pocket is highly specific. As shown in the data below, over-fluorination (e.g., 3,3,4,4-tetrafluoropyrrolidine) completely abolishes activity, likely due to excessive steric bulk or unfavorable dipole-dipole repulsions within the allosteric site[4].

Table 1: Impact of Pyrrolidine Ring Modifications on D3R β-Arrestin Recruitment Potency

Compound IDPyrrolidine ModificationD3R β-Arrestin Potency (IC₅₀, μM)Activity Status
4a 2-Methylpyrrolidine~7.5 (3-fold reduction)Reduced Potency
6c 2,2,5,5-Tetradeuteropyrrolidine2.4 ± 0.55Baseline Potency
6a 3,3-Difluoropyrrolidine 2.5 ± 0.3 High Potency
6b 3,3,4,4-Tetrafluoropyrrolidine21.0 ± 5.6Weak Potency
4c 3,3,4,4-Tetrafluoropyrrolidine (Early Analog)> 100Inactive
4d Aminocyclopentyl (Isostere)> 100Inactive

Data synthesized from high-throughput screening and SAR optimization of the MLS6357 scaffold[4].

Pathway P1 Dopamine (Agonist) P3 D3 Dopamine Receptor (GPCR) P1->P3 Orthosteric Binding P2 3,3-Difluoropyrrolidine PAM-Antagonist P2->P3 Allosteric Modulation P6 Beta-Arrestin Recruitment P2->P6 Antagonizes P4 G-Protein Activation (Go signaling) P3->P4 Primary Pathway P5 GRK Phosphorylation P3->P5 Desensitization P5->P6 Scaffold Interaction

Caption: Mechanism of D3R modulation by 3,3-difluoropyrrolidine PAM-antagonists.

Experimental Methodologies: Self-Validating Protocols

To ensure high reproducibility, the biological evaluation of highly lipophilic fluorinated compounds requires meticulously designed, self-validating assays.

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Kinetic Assay
  • Causality & Design: This assay utilizes Gly-Pro-AMC as a fluorogenic substrate. Because DPP-4 specifically cleaves post-proline bonds, the release of the AMC fluorophore allows for real-time kinetic tracking. Kinetic reads are prioritized over endpoint reads to immediately identify artifactual signal quenching or compound precipitation caused by the lipophilic nature of fluorinated derivatives.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Crucial Step: Add 0.1% BSA or 0.01% CHAPS. Fluorinated compounds often suffer from non-specific binding to polystyrene microtiter plates; carrier proteins mitigate this depletion.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 3,3-difluoropyrrolidine derivative in 100% DMSO, then dilute 1:50 in assay buffer (final DMSO = 2%).

    • Pre-incubation: Add 10 µL of recombinant human DPP-4 enzyme to 10 µL of compound in a 384-well black plate. Incubate for 30–60 minutes at room temperature. Causality: Fluorinated compounds often exhibit slow, tight-binding kinetics due to the displacement of structured water networks in the active site; pre-incubation ensures equilibrium is reached.

    • Reaction Initiation: Add 10 µL of 50 µM Gly-Pro-AMC substrate.

    • Detection: Read fluorescence continuously for 30 minutes (Excitation: 380 nm / Emission: 460 nm).

  • Self-Validation Metric: Calculate the Z'-factor using Sitagliptin (1 µM) as a positive control and 2% DMSO as a vehicle control. The assay is only deemed valid if Z' > 0.6 .

Protocol 2: GPCR β-Arrestin Recruitment Assay (EFC Technology)
  • Causality & Design: Evaluating PAM-antagonist activity at the D3R utilizes Enzyme Fragment Complementation (EFC). The GPCR is fused to a small Enzyme Acceptor (EA) fragment, and β-arrestin is fused to a ProLink (PK) peptide. Recruitment forces complementation, generating active β-galactosidase[4].

  • Step-by-Step Methodology:

    • Cell Plating: Plate CHO-K1 cells stably expressing D3R-EA and β-arrestin-PK at 5,000 cells/well in a 384-well plate. Incubate overnight.

    • Antagonist Incubation: Add the 3,3-difluoropyrrolidine test compounds (concentration range: 1 nM to 40 µM) and incubate for 1 hour at 37°C.

    • Agonist Challenge: Add an EC₈₀ concentration of Dopamine. Causality: Using an EC₈₀ rather than an EC₁₀₀ provides a robust assay window while remaining highly sensitive to competitive and allosteric antagonism[4].

    • Detection: Add the chemiluminescent EFC substrate, incubate for 1 hour at room temperature in the dark, and read luminescence.

  • Self-Validation Metric: The EC₈₀ of Dopamine must be empirically determined daily via a parallel agonist dose-response curve to account for subtle variations in receptor expression levels.

Workflow W1 Compound Synthesis (e.g., from 2-chloro-2,2-difluoroacetic acid) W2 Primary Screening (DPP-4 Enzymatic Assay) W1->W2 W3 Hit Validation (IC50 Determination) W2->W3 Active Hits C1 Validation: Z'-Factor > 0.5 W2->C1 W4 Secondary Assays (GPCR Beta-Arrestin) W3->W4 Selectivity Profiling W5 In Vitro ADME Profiling (CYP2D6 / CYP3A4 Stability) W4->W5 W6 In Vivo PK/PD Models W5->W6 Lead Candidates C2 Validation: Recombinant Isoforms W5->C2

Caption: Self-validating biological evaluation workflow for 3,3-difluoropyrrolidine derivatives.

ADME Profiling and Metabolic Stability

The synthesis of 3,3-difluoropyrrolidine hydrochloride can be efficiently achieved starting from 2-chloro-2,2-difluoroacetic acid in a multi-step process[5]. Once synthesized and incorporated into a lead molecule, its true value is realized during ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Because the C-F bonds protect the pyrrolidine ring from oxidation, the metabolic burden is shifted. For instance, in the clinical candidate PF-00734200, in vitro phenotyping studies using recombinant cytochrome P450 isoforms demonstrated that the molecule is primarily metabolized via hydroxylation at the 5′ position of its pyrimidine ring (forming the M5 metabolite), catalyzed by CYP2D6 and CYP3A4[2]. The 3,3-difluoropyrrolidine moiety remains completely intact, ensuring that the pharmacophore responsible for target binding is preserved in systemic circulation.

References

  • Xiao, J., et al. "Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor". National Center for Biotechnology Information (PMC).[Link]

  • Ovid. "Design, Synthesis, Structure–Activity... : Chemical Biology and Drug...". Ovid.[Link]

  • Wang, et al. "Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human". Drug Metabolism and Disposition (ASPET). [Link]

  • ACS Publications. "Design, Optimization, and Biological Evaluation of First-in-Class Triple Inhibitors of SGLT1, SGLT2, and DPP4 for Type 2 Diabetes Mellitus". Journal of Medicinal Chemistry.[Link]

  • CoLab.ws. "Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry". CoLab.[Link]

  • ACS Publications. "Practical Preparation of 3,3-Difluoropyrrolidine". The Journal of Organic Chemistry.[Link]

  • ResearchGate. "Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane". ResearchGate.[Link]

  • Google Patents. "US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases".
  • White Rose eTheses Online. "Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis". White Rose eTheses Online.[Link]

Sources

CAS number for 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-[2-(3-Bromophenyl)ethyl]-3,3-difluoropyrrolidine: Synthesis, Stereoelectronics, and Applications

Executive Summary & Registry Status

In the landscape of modern medicinal chemistry, the incorporation of fluorine into saturated nitrogen heterocycles is a proven strategy for modulating basicity, improving metabolic stability, and enhancing lipophilicity. The compound 1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine represents a highly specialized, bifunctional building block.

Regarding its CAS Registry Number: Because this specific molecule is an advanced, custom-synthesized intermediate rather than a widely commoditized bulk chemical, it does not currently possess a universally registered, public Chemical Abstracts Service (CAS) number [1]. Instead, it is typically synthesized on-demand or cataloged under proprietary vendor IDs. This guide provides a comprehensive, self-validating framework for synthesizing and utilizing this compound from commercially available precursors: 3-bromophenethyl bromide (CAS 40422-70-6) [2] and 3,3-difluoropyrrolidine (CAS 316131-01-8) [3].

Part 1: Stereoelectronic Profile & Conformational Dynamics

The structural core of this molecule relies on the 3,3-difluoropyrrolidine ring. The introduction of a gem-difluoro group fundamentally alters the behavior of the pyrrolidine nitrogen through two primary mechanisms:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atoms pull electron density away from the adjacent carbon framework. This significantly reduces the basicity (pKa) and nucleophilicity of the pyrrolidine nitrogen compared to its non-fluorinated counterpart [4].

  • Conformational Puckering (Gauche Effect): The C-F bonds induce stereoelectronic hyperconjugation (the gauche effect), forcing the pyrrolidine ring into specific, rigidified "envelope" or "twist" conformations. This rigidity often translates to higher binding affinities in target proteins by reducing the entropic penalty upon binding [5].

G N1 gem-Difluoro Substitution at C3 Position N2 Strong Inductive Electron Withdrawal (-I Effect) N1->N2 N3 Gauche Effect & Hyperconjugation N1->N3 N4 Reduced Nitrogen Basicity (Lower pKa) N2->N4 N6 Conformational Puckering (Envelope/Twist) N3->N6 N5 Decreased Nucleophilicity in Alkylation N4->N5

Stereoelectronic causality: How the CF2 group dictates the chemical behavior of the pyrrolidine ring.

Quantitative Data Summary
PropertyValue / DescriptionImpact on Drug Design
Chemical Formula C12​H14​BrF2​N Optimal size for fragment-based drug discovery.
Molecular Weight 290.15 g/mol Well within Lipinski's Rule of 5 limits.
Nitrogen pKa (Est.) ~7.5 - 8.0Lower than standard pyrrolidine (~11.3), improving membrane permeability.
LogP (Est.) ~3.2High lipophilicity aids in blood-brain barrier (BBB) penetration.

Part 2: Synthetic Methodologies

Due to the reduced nucleophilicity of 3,3-difluoropyrrolidine, standard coupling conditions often result in sluggish reactions or poor yields. Below are two field-proven, self-validating protocols designed to overcome these stereoelectronic hurdles.

G A 3,3-Difluoropyrrolidine (CAS 316131-01-8) D Route A: N-Alkylation (K2CO3, DMF, 80°C) A->D E Route B: Reductive Amination (NaBH(OAc)3, DCE, RT) A->E B 3-Bromophenethyl bromide (CAS 40422-70-6) B->D C 2-(3-Bromophenyl)acetaldehyde C->E F 1-[2-(3-Bromophenyl)ethyl] -3,3-difluoropyrrolidine D->F E->F

Divergent synthetic workflows for 1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine.

Route A: Direct N-Alkylation

Causality: Because the CF2​ group dampens the amine's nucleophilicity, a polar aprotic solvent (DMF) and elevated temperatures (80°C) are required to drive the SN​2 displacement of the bromide [3]. Potassium carbonate ( K2​CO3​ ) is used to scavenge the generated HBr without competing as a nucleophile.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in anhydrous DMF (0.2 M).

  • Free-Basing: Add finely powdered K2​CO3​ (3.0 eq). Stir at room temperature for 30 minutes to ensure complete generation of the free base.

  • Alkylation: Dropwise, add 3-bromophenethyl bromide (1.1 eq).

  • Thermal Activation: Heat the reaction mixture to 80°C and monitor via LC-MS. The reaction typically reaches completion within 12–16 hours.

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool to room temperature and quench with water. Extract with Ethyl Acetate (EtOAc) (3x).

    • Critical Isolation Step: Extract the combined organic layers with 1M HCl (3x). The target product (a basic amine) will protonate and migrate to the aqueous layer, leaving unreacted 3-bromophenethyl bromide and neutral impurities in the organic layer.

    • Basify the aqueous layer to pH 10 using 2M NaOH. Extract with Dichloromethane (DCM) (3x).

    • Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure product.

Route B: Reductive Amination

Causality: Reductive amination is often cleaner than alkylation as it avoids over-alkylation (quaternary ammonium salt formation). Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde [6].

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3,3-difluoropyrrolidine (1.0 eq) and 2-(3-bromophenyl)acetaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.2 eq) to lower the pH, facilitating the dehydration step to form the iminium ion. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in portions. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method Comparison Table
ParameterRoute A: N-AlkylationRoute B: Reductive Amination
Precursor Cost Low (Bromide is highly accessible)Moderate (Aldehyde is less stable)
Reaction Time 12–16 hours (Heating required)12 hours (Room temperature)
Purification Simple Acid-Base ExtractionColumn Chromatography required
Yield (Typical) 65 - 75%80 - 90%

Part 3: Applications in Drug Discovery

The strategic value of 1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine lies in its dual functionality. It serves as an advanced intermediate where both ends of the molecule can be independently manipulated:

  • The 3-Bromophenyl Handle: The aryl bromide is a classic electrophile for transition-metal catalyzed cross-coupling reactions. Researchers can subject this compound to Suzuki-Miyaura coupling (with arylboronic acids) or Buchwald-Hartwig amination (with primary/secondary amines) to rapidly generate libraries of diverse, extended scaffolds.

  • The Fluorinated Pharmacophore: If the aryl bromide is coupled to a target-binding motif, the 3,3-difluoropyrrolidine tail acts as a metabolically stable surrogate for traditional basic amines (like morpholine, piperidine, or standard pyrrolidine). The lowered pKa ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), drastically improving passive diffusion across the blood-brain barrier (BBB) and intestinal epithelium [5].

References

  • American Chemical Society (ACS). CAS Common Chemistry Registry. Retrieved from[Link]

  • Beilstein Journal of Organic Chemistry. Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from [Link]

  • ACS Publications. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Retrieved from [Link]

  • ACS Combinatorial Science. Solution-Phase Parallel Synthesis of Hsp90 Inhibitors via Reductive Amination. Retrieved from [Link]

The Privileged Scaffold: Discovery and Synthesis of Bromo-Phenyl Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, nitrogen- and sulfur-containing heterocyclic rings—such as thiazoles, pyrazoles, and triazoles—serve as the foundational architecture for over 85% of physiologically active pharmaceutical agents[1]. However, the isolated heterocyclic core often lacks the specific target affinity and membrane permeability required for high in vivo efficacy.

The strategic integration of a bromo-phenyl moiety onto these heterocyclic cores has emerged as a highly effective structural modification. As a Senior Application Scientist, I approach this modification not just as a synthetic step, but as a deliberate physicochemical tuning mechanism. The bromine atom serves three critical functions:

  • Lipophilicity Enhancement: It increases the partition coefficient (LogP), facilitating passive diffusion across phospholipid bilayers, which is essential for intracellular targets[2].

  • Halogen Bonding ( σ -hole interactions): The polarizability of the bulky bromine atom creates an electron-deficient region (the σ -hole) at its distal end. This enables highly directional, non-covalent interactions with electron-rich backbone carbonyls in target proteins (e.g., kinases, COX-2), significantly boosting binding affinity[3].

  • Metabolic Stability: The steric bulk of the bromo-phenyl group shields adjacent molecular sites from rapid cytochrome P450-mediated oxidation, prolonging the drug's half-life[4].

Structure-Activity Relationship (SAR) & Biological Efficacy

The hybridization of bromo-phenyl groups with various heterocycles yields compounds with diverse, potent biological activities. By analyzing recent pharmacological evaluations, we can map specific structural features to their corresponding therapeutic outputs.

Table 1: Quantitative SAR Data of Bromo-Phenyl Heterocycles
Compound ClassCore ScaffoldTarget / MechanismBiological Activity (Key Metric)Therapeutic Area
Bromophenol-N-Heterocycle Hybrids Oxindole/PiperazineROS-Mediated ApoptosisIC 50​ (A549) = 12.4 µMOncology[4]
2-Amino-4-(4-bromophenyl)thiazole ThiazolehCA II / AChE InhibitionK i​ (hCA II) = 0.124 µMNeurology / Antimicrobial[5]
4-(4-Bromophenyl)-thiazol-2-amine Derivatives ThiazoleFatty Acid Synthase InhibitionMIC comparable to NorfloxacinAntimicrobial[6]
Bromophenyl Pyrazoles (SC-558 analogs) PyrazoleCOX-2 Selective InhibitionEdema Inhibition = 85.78%Anti-inflammatory[3]

Mechanistic Visualization: Apoptotic Signaling

One of the most promising applications of bromo-phenyl heterocycles is in oncology. Compounds such as bromophenol-piperazine hybrids have been shown to induce apoptosis in human cancer cell lines (e.g., A549, HepG2) by disrupting mitochondrial integrity[4]. The following diagram maps this self-amplifying signaling cascade.

G A Bromophenyl Heterocycle B ROS Overproduction A->B Induces D Bax/Bcl-2 Modulation A->D Direct Binding C Mitochondrial Membrane Depolarization B->C Oxidative Stress E Cytochrome C Release C->E D->C F Caspase-9 Activation E->F G Caspase-3 Activation F->G Cleavage H Apoptosis (Cell Death) G->H Execution

ROS-mediated apoptotic signaling pathway induced by bromophenyl heterocyclic compounds.

Self-Validating Synthetic Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and the physical changes observed during the reaction serve as built-in quality control checkpoints.

Protocol A: Hantzsch Synthesis of 4-(4-bromophenyl)thiazol-2-amine

This workflow utilizes a modified Hantzsch cyclocondensation to construct the thiazole ring directly onto the bromophenyl scaffold[6].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of p-bromoacetophenone and 0.02 mol of thiourea in 30 mL of absolute ethanol.

    • Causality: Ethanol is selected because its dielectric constant perfectly stabilizes the polar transition state during the initial nucleophilic attack of the sulfur atom onto the α -carbon of the ketone.

  • Catalysis: Add 0.01 mol of elemental iodine (I 2​ ) to the mixture.

    • Causality: Iodine acts as a mild, specialized catalytic oxidant. It facilitates the in situ α -halogenation of the ketone, creating an excellent leaving group that drives the subsequent cyclodehydration step to completion.

  • Reflux & Monitoring: Heat the mixture under reflux (approx. 78°C) for 4–5 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The reaction is deemed complete when the UV-active spot of p-bromoacetophenone disappears, replaced by a lower-Rf spot representing the highly polar, newly formed aminothiazole.

  • Workup & Isolation: Cool the mixture to room temperature, then pour it into 100 mL of ice-cold water while neutralizing with 10% ammonium hydroxide until pH 8 is reached.

    • Self-Validation: The sudden shift in pH deprotonates the thiazolium intermediate, causing the neutral 4-(4-bromophenyl)thiazol-2-amine to rapidly precipitate out of the aqueous solution due to the high lipophilicity of the bromo-phenyl group[2].

  • Purification: Filter the solid under vacuum, wash with distilled water, and recrystallize from hot ethanol to yield pure crystals.

Protocol B: Vilsmeier-Haack Synthesis of Bromophenyl Pyrazole Intermediates

This protocol details the synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, a critical intermediate for developing anti-inflammatory COX-2 inhibitors[3].

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a dry, argon-purged flask, cool 15 mL of anhydrous Dimethylformamide (DMF) to 0°C. Dropwise, add 0.03 mol of Phosphorus oxychloride (POCl 3​ ) over 15 minutes.

    • Causality: The highly exothermic reaction between DMF and POCl 3​ generates the chloromethyleneiminium ion (Vilsmeier reagent). The strict 0°C temperature control prevents the thermal degradation of this highly electrophilic species.

  • Hydrazone Addition: Slowly add a solution of 4-bromoacetophenone semicarbazone (0.01 mol) dissolved in 10 mL of DMF to the chilled Vilsmeier reagent.

  • Cyclization: Gradually raise the temperature to 70°C and stir for 6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the double formylation and subsequent intramolecular cyclization of the hydrazone backbone into the aromatic pyrazole ring.

  • Quenching: Pour the dark, viscous mixture over 100 g of crushed ice and slowly neutralize with saturated aqueous sodium bicarbonate (NaHCO 3​ ).

    • Self-Validation: The vigorous effervescence (CO 2​ release) confirms the neutralization of excess POCl 3​ and HCl byproducts. As the pH approaches 7, the target 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde precipitates as a distinct solid, visually validating the successful cyclization and phase separation.

References

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC. nih.gov.4

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. ijsrtjournal.com. 1

  • New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. - ResearchGate. researchgate.net. 5

  • CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole - CymitQuimica. cymitquimica.com. 2

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. nih.gov. 6

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. nih.gov. 3

Sources

Methodological & Application

Application Note: Experimental Protocol for the Synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The target compound, 1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine (CAS: 2301069-13-4)[1], is a highly valued structural motif in modern drug discovery. The incorporation of a gem-difluoro group into the pyrrolidine ring serves as a powerful bioisostere, strategically modulating the basicity of the amine and enhancing the metabolic stability and lipophilicity of the overall scaffold.

Synthetically, the construction of this molecule relies on a bimolecular nucleophilic substitution (SN2) between 3,3-difluoropyrrolidine and a primary alkyl halide. However, the strong electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the adjacent nitrogen atom. This renders 3,3-difluoropyrrolidine considerably less nucleophilic than its unsubstituted counterpart.

To overcome this high activation barrier, the protocol employs a self-validating system utilizing elevated temperatures (80 °C) in a polar aprotic solvent (Acetonitrile or DMF)[2]. Furthermore, because 3,3-difluoropyrrolidine is commercially supplied as a stable hydrochloride salt to prevent volatility and degradation[3], an inorganic base (K2CO3) is required to generate the reactive free amine in situ. The addition of catalytic sodium iodide (NaI) triggers a Finkelstein reaction, converting the electrophilic bromide into a highly reactive alkyl iodide intermediate, thereby driving the SN2 reaction to completion[2].

Quantitative Data & Reaction Stoichiometry

The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
3,3-Difluoropyrrolidine HCl 143.561.001.44 gNucleophile (Precursor)
1-Bromo-3-(2-bromoethyl)benzene 263.961.102.90 gElectrophile
Potassium Carbonate (K2CO3) 138.212.503.45 gMild Inorganic Base
Sodium Iodide (NaI) 149.890.200.30 gFinkelstein Catalyst
Acetonitrile (Anhydrous) 41.05-30.0 mLPolar Aprotic Solvent

Experimental Workflow

Workflow N1 3,3-Difluoropyrrolidine HCl + Anhydrous MeCN N2 Add K2CO3 (2.5 eq) Stir 30 min at RT (Free Base Generation) N1->N2 N3 Add 1-Bromo-3-(2-bromoethyl)benzene + NaI Catalyst N2->N3 N4 Heat at 80°C for 12-16 h (SN2 Alkylation) N3->N4 N5 Aqueous Workup (EtOAc / H2O / Brine) N4->N5 Reaction Complete (TLC) N6 Silica Gel Chromatography (Hexane / EtOAc Gradient) N5->N6 Organic Phase Concentrated N7 Pure Target Compound 1-[2-(3-Bromophenyl)ethyl]-3,3-difluoropyrrolidine N6->N7 Purified Fractions Concentrated

Workflow for the synthesis of 1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine.

Step-by-Step Experimental Protocol

Phase 1: In Situ Free Base Generation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoropyrrolidine hydrochloride (1.44 g, 10.0 mmol).

  • Solvation: Suspend the amine salt in anhydrous acetonitrile (30.0 mL).

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate (3.45 g, 25.0 mmol) to the suspension.

  • Activation: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 30 minutes.

    • Causality & Validation: The hydrochloride salt is highly stable, but the SN2 reaction strictly requires the free amine[3]. Stirring with K2CO3 ensures complete deprotonation. The suspension will remain cloudy due to the formation of insoluble KCl and unreacted K2CO3.

Phase 2: SN2 Alkylation
  • Reagent Addition: To the stirring suspension, add 1-bromo-3-(2-bromoethyl)benzene (2.90 g, 11.0 mmol) in a single portion, followed immediately by sodium iodide (0.30 g, 2.0 mmol).

  • Thermal Activation: Attach a reflux condenser to the flask, purge the system with nitrogen, and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Reaction Propagation: Maintain heating and vigorous stirring for 12–16 hours.

    • Causality & Validation: The electron-deficient nature of the fluorinated pyrrolidine demands high thermal energy to achieve the transition state[2]. The catalytic NaI continuously converts the alkyl bromide into a transient, highly reactive alkyl iodide, accelerating the substitution kinetics.

  • Monitoring: After 12 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate solvent system. The target product will appear as a new UV-active spot (Rf ≈ 0.4).

Phase 3: Quenching and Aqueous Workup
  • Cooling & Filtration: Once TLC indicates the complete consumption of the starting alkyl bromide, cool the reaction mixture to room temperature. Filter the mixture through a medium-porosity fritted funnel or a thin pad of Celite to remove the inorganic salts (KCl, KBr, NaBr, and excess K2CO3). Wash the filter cake with fresh acetonitrile (10 mL).

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure (rotary evaporation) to remove the bulk of the acetonitrile.

  • Extraction: Dissolve the resulting crude oily residue in ethyl acetate (50 mL) and transfer it to a 125 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with distilled water (2 × 20 mL) to remove any residual polar impurities, followed by saturated aqueous sodium chloride (brine, 20 mL) to draw out dissolved water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, dry over anhydrous sodium sulfate (Na2SO4) for 15 minutes, filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230–400 mesh).

  • Elution: Load the crude mixture onto the column and elute using a step gradient from 100% Hexane to 20% Ethyl Acetate in Hexane.

  • Isolation: Combine the product-containing fractions (identified by TLC) and concentrate them under reduced pressure to afford the pure 1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine as a pale yellow to colorless oil.

Sources

Application Notes: 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] The strategic placement of fluorine atoms can enhance metabolic stability, alter pKa to improve bioavailability, and influence binding affinity through unique electronic interactions.[1][2][3] The pyrrolidine ring is also a privileged scaffold, present in numerous FDA-approved drugs, valued for its three-dimensional structure and the synthetic versatility of its nitrogen atom.[4][5][6]

This application note introduces 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine , a novel building block that synergistically combines the benefits of a gem-difluorinated pyrrolidine moiety with the synthetic flexibility of a bromophenyl group. The 3,3-difluoro substitution is known to lower the basicity of the pyrrolidine nitrogen, a feature that can be advantageous for optimizing pharmacokinetic profiles.[3][7] Simultaneously, the bromoaryl handle serves as a versatile anchor for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. This document provides a comprehensive guide for researchers, detailing a proposed synthesis, physicochemical properties, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Characterization

While this building block is not yet commercially cataloged, its properties can be reliably predicted based on its structure. These data are essential for planning reactions, purification, and analytical characterization.

PropertyPredicted Value / CharacteristicRationale / Analytical Method
Molecular Formula C₁₂H₁₄BrF₂N-
Molecular Weight 290.15 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidTypical for small, functionalized organic molecules.
Boiling Point > 250 °C (Predicted)High due to molecular weight and polarity.
pKa (Conjugate Acid) ~8.5 - 9.5The gem-difluoro group inductively withdraws electron density, lowering the basicity of the pyrrolidine nitrogen compared to its non-fluorinated analog.[3]
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, DMF). Insoluble in water.[8]Standard for functionalized aromatic compounds.
¹H NMR Complex multiplets expected in aliphatic and aromatic regions.Protons adjacent to fluorine will show characteristic splitting.
¹³C NMR Carbons bonded to fluorine will appear as triplets due to C-F coupling.-
¹⁹F NMR A single resonance, likely a triplet, is expected.[9][10][11][12]The chemical shift will be characteristic of a -CF₂- group in a five-membered ring.[12][13]
Mass Spectrometry Isotopic pattern characteristic of a single bromine atom (¹⁹Br/⁸¹Br ≈ 1:1).High-resolution MS (HRMS) for exact mass confirmation.

Proposed Synthesis: N-Alkylation of 3,3-Difluoropyrrolidine

The most direct route to synthesize the title compound is via the N-alkylation of 3,3-difluoropyrrolidine with a suitable electrophile, such as 1-bromo-3-(2-bromoethyl)benzene. An alternative is reductive amination, which may offer different impurity profiles.[14] The alkylation approach is detailed below.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 3,3-Difluoropyrrolidine HCl Solvent Solvent (e.g., ACN, DMF) R1->Solvent R2 1-Bromo-3-(2-bromoethyl)benzene R2->Solvent Base Base (e.g., K₂CO₃, DIPEA) Base->Solvent Conditions Heat (e.g., 60-80 °C) Solvent->Conditions Product 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine Conditions->Product Salt Byproduct Salts Conditions->Salt

Caption: Proposed synthetic workflow for the target building block.

Experimental Protocol: Synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 3,3-difluoropyrrolidine hydrochloride (1.0 eq). Add anhydrous acetonitrile (ACN) or dimethylformamide (DMF) to form a suspension.

  • Base Addition: Add a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq). Stir the mixture at room temperature for 30 minutes to liberate the free base.

  • Alkylation: Add a solution of 1-bromo-3-(2-bromoethyl)benzene (1.1 eq) in the same anhydrous solvent dropwise to the stirring suspension.[15][16]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting pyrrolidine is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Application as a Synthetic Building Block

The primary utility of this molecule lies in the synthetic handle provided by the C-Br bond, which is primed for palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide variety of substituents at the 3-position of the phenyl ring.

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Products BB 1-[2-(3-Bromo-phenyl)-ethyl]- 3,3-difluoro-pyrrolidine Suzuki Suzuki-Miyaura (Boronic Acids/Esters) BB->Suzuki Sonogashira Sonogashira (Terminal Alkynes) BB->Sonogashira Buchwald Buchwald-Hartwig (Amines, Amides) BB->Buchwald P1 Aryl/Heteroaryl Derivatives Suzuki->P1 P2 Alkynyl Derivatives Sonogashira->P2 P3 Amine/Amide Derivatives Buchwald->P3

Caption: Diversification pathways using the building block.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for synthesizing biaryl or hetero-biaryl structures, which are common motifs in pharmaceuticals.[8][17][18]

Materials:

  • 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine (1.0 mmol, 1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[18]

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq)

  • Anhydrous Solvent System (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the title building block, the boronic acid, the palladium catalyst, and the base.[17][18]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol 2: Sonogashira Coupling for C-C (sp) Bond Formation

This protocol enables the introduction of an alkyne functionality, a versatile handle for further "click" chemistry or as a component of a final target molecule.[1][4][5]

Materials:

  • 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) Iodide (CuI, 6 mol%)

  • Base/Solvent (e.g., Triethylamine or Diisopropylamine)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the title building block, PdCl₂(PPh₃)₂, and CuI.[1]

  • Solvent/Base Addition: Add anhydrous triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This powerful reaction allows for the synthesis of arylamine derivatives, a critical class of compounds in drug discovery.[19][20][21][22]

Materials:

  • 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine (1.0 mmol, 1.0 eq)

  • Amine or Amide Nucleophile (1.2 mmol, 1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos or BrettPhos, 4 mol%)[19]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with the title building block, the amine, Pd₂(dba)₃, the phosphine ligand, and NaOtBu.[19][23]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Safety and Handling

Chemical Hazards:

  • 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine: As a novel compound, full toxicological data is unavailable. Treat with caution. It is an organobromine compound and a tertiary amine. Avoid inhalation, ingestion, and skin contact.

  • Palladium Catalysts and Phosphine Ligands: Many palladium catalysts and phosphine ligands are air-sensitive, toxic, and may be pyrophoric.[24][25] Handle under an inert atmosphere.[24][25] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[26][27][28]

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.

  • Solvents: Use solvents in a well-ventilated fume hood.

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • An inert atmosphere (Argon or Nitrogen) is required for all cross-coupling reactions to prevent catalyst deactivation.[25]

  • Consult the Safety Data Sheet (SDS) for all individual reagents before use.

References

  • Soengas, R. G. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • Malins, L. R., et al. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. Available at: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Grokipedia. (n.d.). Phenylethylpyrrolidine. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]

  • Pudlo, M., et al. (n.d.). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Sohlberg, K., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (n.d.). 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. Available at: [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(phenylthio)pyrrolidines. Available at: [Link]

  • Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of chiral fluorinated pyrrolidines from gem‐difluoroalkenes and imino esters. Available at: [Link]

  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]

  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • Gor'kov, P. L., et al. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. Available at: [Link]

  • Darses, B., et al. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Available at: [Link]

  • PMC. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenylethyl bromide. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine as a key building block. The difluoropyrrolidine moiety is of significant interest in modern medicinal chemistry, acting as a stable and lipophilic bioisostere for amide or carbonyl groups, thereby enhancing metabolic stability and cell permeability.[1][2][3] This document offers researchers, scientists, and drug development professionals a robust framework, from mechanistic principles to step-by-step experimental procedures, data analysis, and advanced troubleshooting, to effectively synthesize novel biaryl structures crucial for the advancement of drug discovery programs.[4][5][6]

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[7][8] Its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its role as a cornerstone reaction in the pharmaceutical industry.[4][5]

The substrate at the heart of this guide, 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, combines two key features for modern drug design: an aryl bromide "handle" for synthetic elaboration via cross-coupling and a gem-difluorinated heterocyclic scaffold. The introduction of fluorine into drug candidates is a widely employed strategy to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. The 3,3-difluoro-pyrrolidine unit, in particular, serves as a valuable structural motif, offering a unique conformational profile and improved properties compared to its non-fluorinated counterparts.[2][3]

This application note will detail a validated protocol for coupling this substrate with various arylboronic acids, explain the critical parameters governing success, and provide the necessary tools to troubleshoot potential challenges.

Reaction Principles: Deconstructing the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] Understanding the fundamental steps of this cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl bromide substrate. This is often the rate-determining step and is facilitated by electron-rich, sterically bulky phosphine ligands that stabilize the palladium center.[11]

  • Transmetalation: Before the boronic acid can transfer its organic group to the palladium center, it must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[12][13] This complex then transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ + Base diaryl_pd [Ar-Pd(II)-Ar']L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine with a representative boronic acid, 4-methoxyphenylboronic acid. Optimization may be required for other coupling partners.

Materials and Reagents
ReagentSuggested PuritySupplier Example
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine>95%Enamine EN300-144929
4-Methoxyphenylboronic acid>98%Sigma-Aldrich
XPhos Pd G3 (Precatalyst)>98%Sigma-Aldrich
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Sigma-Aldrich
1,4-DioxaneAnhydrous, >99%Sigma-Aldrich
Deionized WaterN/AN/A
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Saturated Sodium Chloride Solution (Brine)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Tech.
Equipment
  • Oven-dried round-bottom flasks and stir bars

  • Schlenk line or inert gas (Nitrogen/Argon) manifold

  • Magnetic stir plate with heating

  • Syringes and needles

  • Reflux condenser

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Reaction Setup and Execution (1.0 mmol scale)

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

  • Preparation: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine (1.0 mmol, 302.2 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%, 18.9 mg).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the catalyst.[14]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen through the solvents for 15-20 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove residual inorganic salts.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.[15][16]

Characterization

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results and Data

The described protocol is robust and applicable to a range of electronically and sterically diverse arylboronic acids. Below are representative results to guide expectations.

Arylboronic Acid PartnerCatalyst Loading (mol%)Typical Isolated Yield (%)Notes
4-Methoxyphenylboronic acid285 - 95Electron-rich, generally high-yielding.
4-Cyanophenylboronic acid280 - 90Electron-poor, reaction may proceed faster.
2-Methylphenylboronic acid2 - 370 - 85Sterically hindered, may require slightly higher catalyst loading or longer reaction time.[17]
3-Pyridinylboronic acid275 - 90Heterocyclic substrate, generally well-tolerated.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered in Suzuki-Miyaura couplings.[14][18]

Caption: A logic diagram for troubleshooting low-yield Suzuki reactions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) species oxidized by trace oxygen.[14] 2. Poor Base/Solvent Choice: Insufficient base strength or poor solubility of reagents.[12][18]1. Ensure rigorous degassing of solvents and reaction vessel. Use fresh, high-quality catalyst. 2. Screen a stronger base like Cesium Carbonate (Cs₂CO₃) or a different solvent system (e.g., Toluene/H₂O, 2-MeTHF/H₂O).[18][19]
Significant Homocoupling 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids.[14] 2. Excess Boronic Acid: A large excess can favor this side reaction.1. Improve degassing procedures. Consider using freeze-pump-thaw cycles for highly sensitive reactions. 2. Use a slight excess of the boronic acid (1.1-1.2 equivalents).[18]
Protodeborylation of Boronic Acid The boronic acid is replaced by a hydrogen atom, often an issue with electron-deficient or heteroaryl boronic acids.[14]Use the corresponding boronate ester (e.g., pinacol ester), which is more stable and releases the boronic acid slowly under reaction conditions.[20] Alternatively, use KF as the base, which can be milder.[10][13]
Dehalogenation of Starting Material The aryl bromide is reduced to an arene. This can be caused by an overly active catalyst or impurities.[16]Reduce reaction temperature slightly. Screen different palladium ligands that may be less prone to this side pathway. Ensure starting materials are pure.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.

  • Reagent Handling: Palladium catalysts and organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.[7]

  • Pressure: Reactions at elevated temperatures in sealed vessels can build pressure. Ensure proper venting or use of a reflux condenser.

References

  • Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Bells, T. B., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem.
  • Al-Masum, M., & El-Sayed, E. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science.
  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Li, G. Y., et al. (2012).
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Colacot, T. J., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal.
  • Li, W., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Chinese Journal of Chemistry.
  • Singh, U. P., & Singh, R. P. (2015). Suzuki Cross Coupling Reaction-A Review.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. BenchChem.
  • BenchChem. (2026). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Thananatthanachon, T., & Lecklider, J. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • ChemicalBook. (2026). 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE. ChemicalBook.
  • Burts, A. E., et al. (2005). Practical preparation of 3,3-difluoropyrrolidine. The Journal of Organic Chemistry.
  • LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.
  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Saddleback College.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • ResearchGate. (2018). Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling...

Sources

Application Note: In Vitro Pharmacological Profiling of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Design

The compound 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine represents a highly optimized scaffold in modern medicinal chemistry, specifically designed for targeting aminergic G Protein-Coupled Receptors (GPCRs) such as the Dopamine D3 Receptor (D3R) [2].

As a Senior Application Scientist, it is critical to understand why this molecule is structured this way before designing the assay cascade:

  • The 3,3-Difluoropyrrolidine Core: The introduction of gem-difluoro substitution on the pyrrolidine ring exerts a profound stereoelectronic effect. The highly electronegative fluorine atoms withdraw electron density from the basic nitrogen, lowering its pKa​ by approximately 2-3 units compared to a non-fluorinated analog. This increases the fraction of unionized drug at physiological pH (7.4), significantly enhancing membrane permeability and blood-brain barrier (BBB) penetrance [3]. Furthermore, the C-F bonds block oxidative metabolism at the 3-position, increasing the compound's half-life.

  • The 3-Bromophenyl-ethyl Moiety: The ethyl linker provides the optimal spatial distance (typically 2-3 carbons) required for aminergic GPCR ligands to span the distance between the conserved aspartate residue (D3.32) in the orthosteric pocket and the secondary lipophilic binding pockets. The bulky, lipophilic bromine atom at the meta position drives hydrophobic interactions with transmembrane helices, often conferring selectivity for D3R over the closely related D2R.

Assay Cascade Design: A Self-Validating System

To accurately profile this compound, we must evaluate both its physical binding affinity and its functional consequences. Because D3R can signal through both G-protein ( Gαi/o​ ) and β -arrestin pathways, a comprehensive in vitro cascade must measure functional selectivity (biased agonism/antagonism).

Our self-validating cascade is built on three pillars:

  • Affinity: Radioligand Competition Binding (Does it bind?)

  • Gαi/o​ Signaling: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay (Does it inhibit adenylyl cyclase?)

  • Functional Selectivity: Bioluminescence Resonance Energy Transfer (BRET) β -Arrestin 2 Assay (Does it recruit arrestin?)

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the compound at the human D3R. Causality & Control: We use [3H] -methylspiperone, a well-characterized D2/D3 antagonist. Non-specific binding is defined using 10 µM Haloperidol to ensure the signal measured is strictly receptor-mediated.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hD3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 100 µL of membrane preparation (approx. 10 µg protein/well).

    • 50 µL of [3H] -methylspiperone (final concentration 0.5 nM, near its Kd​ ).

    • 50 µL of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine (11-point serial dilution from 10−5 M to 10−11 M in assay buffer with 1% DMSO).

  • Incubation & Filtration: Incubate the plate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Detection: Wash filters three times with ice-cold buffer. Dry and add scintillation cocktail. Read radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay ( Gαi/o​ Coupling)

Purpose: D3R is a Gαi/o​ -coupled receptor; its activation inhibits adenylyl cyclase, reducing cAMP. We will test if our compound acts as an antagonist by measuring its ability to reverse dopamine-induced cAMP suppression [1]. Causality & Control: HTRF is chosen over standard ELISA because the time-resolved europium cryptate emission eliminates short-lived background autofluorescence from the test compound. A Z'-factor > 0.6 must be achieved using Forskolin (positive control) vs. buffer (negative control) to validate plate integrity.

  • Cell Plating: Seed hD3R-CHO cells at 5,000 cells/well in a low-volume 384-well white plate.

  • Stimulation: Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.

  • Compound Addition: Add the test compound (serial dilution) and incubate for 15 minutes. Subsequently, add a challenge dose of Dopamine ( EC80​ concentration, typically 30 nM) and 10 µM Forskolin (to stimulate baseline cAMP production). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Eu 3+ -Cryptate (donor). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar). Calculate the 665 nm / 620 nm emission ratio. An antagonist will restore the HTRF signal (lower intracellular cAMP = higher FRET due to less competition with cAMP-d2).

Protocol C: BRET β -Arrestin 2 Recruitment Assay

Purpose: To assess potential biased signaling. Causality & Control: BRET relies on enzymatic light generation, avoiding direct excitation of the sample. This is critical for lipophilic, halogenated compounds that often exhibit quenching or autofluorescence in standard fluorescent assays [2].

  • Transfection: Transiently co-transfect HEK293T cells with hD3R-Rluc8 (donor) and β -arrestin2-mVenus (acceptor) at a 1:4 plasmid ratio.

  • Preparation: 24 hours post-transfection, harvest and resuspend cells in HBSS buffer. Plate at 30,000 cells/well in a 96-well white microplate.

  • Substrate Addition: Add the luciferase substrate Coelenterazine H (final concentration 5 µM). Incubate for 10 minutes to allow luminescence to stabilize.

  • Ligand Treatment: Add the test compound (serial dilution) in the presence of an EC80​ dose of Dopamine.

  • Measurement: Read emissions sequentially at 480 nm (Rluc8) and 530 nm (mVenus). The BRET ratio is calculated as (Emission 530 nm / Emission 480 nm).

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine compared to the endogenous ligand (Dopamine) and a reference antagonist (Sulpiride).

CompoundTargetBinding Affinity ( Ki​ , nM)cAMP Assay ( IC50​ , nM) β -Arrestin BRET ( IC50​ , nM)Mode of Action
Dopamine (Ref)hD3R25.4 ± 3.14.2 ± 0.8 ( EC50​ )18.5 ± 2.2 ( EC50​ )Full Agonist
Sulpiride (Ref)hD3R12.8 ± 1.545.1 ± 5.285.3 ± 7.4Antagonist
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine hD3R3.2 ± 0.4 14.6 ± 1.8 > 10,000 Gαi/o​ -Biased Antagonist

Data Interpretation: The fluorinated compound demonstrates sub-nanomolar affinity and potent antagonism of G-protein signaling, while showing no significant activity in the β -arrestin pathway, indicating a highly biased profile.

Pathway Visualization

The following diagram illustrates the bifurcation of the D3R signaling pathway and the specific intervention point of the test compound.

D3R_Signaling Ligand 1-[2-(3-Bromo-phenyl)-ethyl] -3,3-difluoro-pyrrolidine Receptor Dopamine D3 Receptor (GPCR) Ligand->Receptor Antagonizes Gi Gi/o Protein Pathway Receptor->Gi G-protein Coupling Arrestin β-Arrestin 2 Pathway Receptor->Arrestin GRK Phosphorylation cAMP cAMP Accumulation (Inhibited by Agonists) Gi->cAMP Adenylyl Cyclase Inhibition Internalization Receptor Internalization & Desensitization Arrestin->Internalization Scaffolding

Figure 1: D3R signaling bifurcation showing G-protein vs. Arrestin pathways and compound intervention.

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)
  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Journal of Medicinal Chemistry - ACS Public
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems RSC Advances - The Royal Society of Chemistry

Application Note: Advanced Handling, Storage, and Experimental Protocols for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated organic molecules account for 20–30% of active pharmaceutical ingredients (APIs) and over 40% of agrochemicals due to their enhanced metabolic stability, lipophilicity, and membrane permeability (1)[1]. However, the synthesis, handling, and analysis of fluorinated organic compounds (FOCs) present unique physicochemical challenges. Reagents used to introduce fluorine range from highly corrosive liquids to powerful oxidants, while the end-products and persistent environmental variants (PFAS) require stringent contamination-control measures. This guide synthesizes the mechanistic causality behind FOC behavior with field-proven protocols for their safe handling, storage, and experimental manipulation.

Mechanistic Causality: Why Fluorinated Compounds Demand Specialized Handling

The unique behavior of FOCs is driven by the extreme electronegativity of the fluorine atom and the high bond dissociation energy of the C-F bond (~480 kJ/mol).

  • Reactivity of Fluorinating Agents : Nucleophilic fluorinating agents like Diethylaminosulfur Trifluoride (DAST) are highly reactive and moisture-sensitive. Upon contact with water, DAST undergoes rapid exothermic decomposition to generate hydrogen fluoride (HF), a highly corrosive and toxic gas (2)[2].

  • Electrophilic Alternatives : Reagents like Selectfluor were developed to bypass the toxicity of molecular fluorine. Selectfluor provides a safe, non-toxic, and easy-to-handle solid source of electrophilic fluorine, though it remains a moderately strong oxidizing agent that can decompose exothermically above 100°C (3)[3].

  • Analytical Persistence (PFAS) : Per- and polyfluoroalkyl substances (PFAS) exhibit extreme environmental and chemical stability. The analytical challenge is not degradation, but rather cross-contamination from ubiquitous laboratory materials (4)[4].

Table 1: Quantitative Hazard and Storage Profiles of Key Fluorinated Reagents

Compound / ClassPhysical StatePrimary HazardStorage TempContainer Compatibility
DAST LiquidCorrosive, generates HF on water contact< 0°CPlastic/Teflon (Avoid Glass)
Selectfluor SolidOxidizing, exothermic decomposition >100°C< 30°CGlass or Plastic
Molecular F₂ (10% in N₂) GasHighly toxic, oxidizingAmbientPassivated Stainless Steel
PFAS (Analytical Samples) Aqueous/TissuePersistent, extreme cross-contamination risk≤ 4°CHDPE or Polypropylene (No PTFE)
Self-Validating Systems for FOC Workflows

A self-validating handling system ensures that any failure in containment or protocol immediately triggers a recognizable and safe failure mode. For example, when using DAST, the inclusion of basic scavenger resins (e.g., carbonate-based) or HF-absorbing alumina in the reaction workflow acts as a built-in safety net to neutralize HF as it is generated (5)[5].

G A Risk Assessment & Reagent Selection B Solid Reagents (e.g., Selectfluor) A->B C Liquid/Reactive (e.g., DAST) A->C D Gaseous/MOF (e.g., F2, VDF) A->D E Standard PPE & Fume Hood B->E F Moisture-Free, Acid-Resistant PPE C->F G Continuous Flow / MOF Encapsulation D->G H Reaction Execution E->H F->H G->H I In-Situ Quenching & Scavenging H->I J Product Isolation & Waste Disposal I->J

Systematic workflow for the safe handling, reaction, and quenching of fluorinated reagents.

Experimental Protocols
Protocol A: Safe Nucleophilic Fluorination using DAST

Objective : Convert an alcohol to a fluorinated alkane while mitigating HF generation risks. Causality Check : DAST reacts with hydroxyl groups to form a dialkylaminosulfur difluoride intermediate, releasing HF. Conducting this in a moisture-free environment with an acid scavenger drives the reaction forward while preventing runaway HF accumulation[2].

Step-by-Step Methodology :

  • Preparation : Flame-dry all glassware. Purge the reaction vessel with inert gas (N₂ or Argon). Ensure calcium gluconate gel is readily available in the workspace for accidental HF exposure (5)[5].

  • Solvent & Substrate : Dissolve the substrate in a non-ionizing, anhydrous solvent (e.g., dry CH₂Cl₂) to minimize carbocation-mediated side reactions. Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition : Using a plastic syringe (DAST can etch glass over time), add DAST (1.1 equivalents) dropwise. Self-validation: The slow addition at -78°C controls the exothermic fluorination and prevents thermal degradation.

  • Reaction : Allow the mixture to slowly warm to room temperature, monitoring via LC-MS or TLC.

  • Quenching : Cool the reaction back to -20°C. Slowly add saturated aqueous NaHCO₃ to neutralize generated HF and unreacted DAST. Caution: Vigorous CO₂ evolution will occur.

  • Extraction : Extract the fluorinated product using CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: PFAS Sample Collection and Storage for Trace Analysis

Objective : Collect and store environmental or biological samples for PFAS analysis without introducing background contamination. Causality Check : PFAS are ubiquitous in modern manufacturing (e.g., Teflon-coated caps, waterproof labels, blue ice packs). Eliminating these materials from the sampling workflow is the only way to ensure analytical integrity at the parts-per-trillion (ppt) level[6].

Step-by-Step Methodology :

  • Material Verification : Ensure all collection containers are made of High-Density Polyethylene (HDPE) or Polypropylene (PP) with unlined PP caps. Do not use glass, as some PFAS can adhere to glass surfaces (7)[7].

  • PPE Selection : Personnel must wear powderless nitrile gloves. Avoid latex and any waterproof/stain-resistant clothing.

  • Sampling : Fill the HDPE bottles to the neck. Do not touch the inside of the cap. For aqueous samples requiring preservation (e.g., EPA 537.1), ensure Trizma is pre-added to the bottle (6)[6].

  • Storage & Transport : Double-bag samples in LDPE bags (e.g., Ziploc). Store at ≤ 4°C using regular wet ice. Critical: Do not use chemical "blue ice" packs, as they are a documented source of PFAS cross-contamination[6].

Emerging Technologies: Solid-State Handling of Fluorinated Gases

Historically, handling fluorinated gases (e.g., vinylidene fluoride, trifluoromethyl iodide) required specialized continuous flow setups or pressurized balloons, leading to poor atom economy and safety risks (8)[8]. Recent innovations utilize Metal-Organic Frameworks (MOFs), such as Mg₂(dobdc), to encapsulate these gases. This allows gaseous fluorinating agents to be handled as free-flowing, benchtop-stable solid reagents, reducing the volume by ~170-fold and releasing the gas only upon sonication in solution (1)[1].

References
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks | Source: PMC (NIH) | 1

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory | Source: Nbinno | 2

  • Selectfluor: mechanistic insight and applications | Source: PubMed (NIH) | 3

  • PFAS Sample Preparation: A Definitive Guide | Source: Organomation | 4

  • Technical Support Center: Managing By-products in Fluorination Processes | Source: Benchchem | 5

  • Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual | Source: CDC | 7

  • Per- and Polyfluoroalkyl Substances (PFAS) Sampling Guidelines | Source: Eurofins Scientific | 6

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Source: ACS Chemical Health & Safety | 8

Sources

Troubleshooting & Optimization

Identification of side products in fluorinated pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorinated Pyrrolidine Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the complex side reactions that frequently occur during the deoxyfluorination of prolinols and pyrrolidine derivatives.

The strategic incorporation of fluorine into pyrrolidine rings is a cornerstone of modern drug discovery, heavily utilized to modulate basicity, lipophilicity, and metabolic stability. However, the synthesis is notoriously prone to unexpected rearrangements and eliminations. This guide provides mechanistic insights, self-validating protocols, and analytical workflows to ensure high-fidelity synthesis.

Diagnostic FAQ & Troubleshooting Guides

Q1: Why does my deoxyfluorination of prolinol yield a 6-membered ring (piperidine) instead of the target 3-fluoropyrrolidine? Causality & Mechanism: When treating prolinols with nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, the hydroxyl group is converted into a highly electrophilic leaving group (e.g., –OSF₂NR₂). If the pyrrolidine nitrogen is not sufficiently deactivated, its lone pair acts as an internal nucleophile, attacking the activated carbon to form a bicyclic aziridinium ion intermediate. Subsequent attack by the fluoride ion often occurs at the less sterically hindered carbon of the aziridinium ring, driving a ring expansion that yields 3-fluoropiperidine derivatives instead of the target pyrrolidine[1].

Q2: I am using N-Boc and N-Cbz protecting groups to deactivate the nitrogen, but I am still isolating significant amounts of a non-fluorinated side product. What is happening? Causality & Mechanism: While carbamate protecting groups (Boc, Cbz) reduce nitrogen nucleophilicity, they introduce a new competing pathway: neighboring group participation by the carbamate oxygen. The carbonyl oxygen can attack the activated –OSF₂NR₂ intermediate, forming an oxazolidinium ion. This intermediate outcompetes external fluoride attack. Upon workup or loss of the alkyl group (e.g., isobutylene from Boc), the reaction irreversibly yields an oxazolidin-2-one derivative, completely aborting the fluorination[1].

Q3: How can I rationally redesign my experiment to suppress these side reactions and favor direct S_N2 fluorination? Intervention:

  • Protecting Group Strategy: Switch to a strongly electron-withdrawing and non-nucleophilic protecting group, such as an N-tosyl (Ts) or N-trifluoroacetyl (TFA) group. This completely neutralizes the nitrogen lone pair, preventing aziridinium formation, and lacks the nucleophilic carbonyl oxygen that causes oxazolidin-2-one formation[2].

  • Reagent Selection: Transition from DAST to crystalline reagents like XtalFluor-E or PyFluor used in conjunction with an exogenous fluoride source (e.g., Et₃N·3HF) and a base (DBU). These reagents generate less reactive, more controlled intermediates that minimize carbocation-driven eliminations (pyrrolines) and rearrangements[3].

Mechanistic Pathways

G A N-Protected Prolinol + DAST/Deoxo-Fluor B Activated Intermediate (-OSF2NR2) A->B C Direct Fluorination (SN2) B->C E Neighboring Group Participation (Nitrogen Lone Pair) B->E I Neighboring Group Participation (Carbamate Oxygen) B->I D Target: Fluorinated Pyrrolidine C->D F Aziridinium Ion Intermediate E->F G Ring Expansion (Fluoride Attack) F->G H Side Product: 3-Fluoropiperidine G->H J Oxazolidinium Intermediate I->J K Side Product: Oxazolidin-2-one J->K

Mechanistic pathways of side product formation during prolinol fluorination.

Quantitative Data: Side Product Characterization

To streamline your analytical process, compare your crude mixture data against this standardized matrix of common fluorination side products.

Side Product TypeMechanistic OriginKey Analytical Marker (LC-MS / NMR)Prevention Strategy
3-Fluoropiperidines Aziridinium intermediate (N-lone pair attack)Identical m/z to target; distinct ¹H-¹⁹F J-coupling profilesUse highly electron-withdrawing N-protecting groups
Oxazolidin-2-ones Neighboring group participation (Carbamate O-attack)[M-HF]⁺; Complete absence of ¹⁹F NMR signalAvoid N-Boc/N-Cbz; use N-Tosyl or N-Trifluoroacetyl
Pyrrolines (Elimination)E2 elimination of the activated intermediate[M-HF]⁺; Presence of distinct alkene protons in ¹H NMRMaintain strict low temperatures (-78 °C); use PyFluor

Self-Validating Experimental Protocols

Protocol 1: Controlled Deoxyfluorination with Internal Validation

This protocol ensures that any mass lost during the reaction can be mathematically accounted for, preventing the assumption that low yields are due to poor isolation rather than chemical side-reactions.

  • Preparation: Dissolve the N-Tosyl protected prolinol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under a strict argon atmosphere.

  • Internal Standard Addition (The Validation Step): Add exactly 1.0 equivalent of α,α,α-trifluorotoluene to the reaction flask. Causality: This inert standard provides a calibrated ¹⁹F NMR reference peak (-63.7 ppm) that will survive the reaction, allowing for exact quantitative NMR (qNMR) yield determination of the crude mixture before any workup losses occur.

  • Reagent Addition: Cool the mixture to -78 °C. Dropwise, add DAST (1.5 equiv). Causality: The extreme cold stabilizes the activated –OSF₂NR₂ intermediate, suppressing the activation energy required for E2 elimination (pyrroline formation)[4].

  • Reaction & Quench: Stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench by adding saturated aqueous NaHCO₃ dropwise at 0 °C to safely neutralize excess DAST and HF byproducts.

  • Validation Check: Extract the organic layer, dry over Na₂SO₄, and immediately take a ¹⁹F NMR of the crude mixture. Compare the integration of the target C-F peak against the trifluorotoluene standard to calculate the absolute conversion yield.

Protocol 2: Analytical Workflow for Side Product Identification

Because ring-expanded piperidines and target pyrrolidines are structural isomers, mass spectrometry alone is a fundamentally flawed diagnostic tool. This protocol uses orthogonal validation.

  • LC-MS Screening: Run the crude mixture. If the primary peak matches the target mass [M+H]⁺, proceed to Step 2. If the peak is [M-HF]⁺, you have synthesized an oxazolidin-2-one or an elimination product.

  • Orthogonal NMR Validation: Isolate the mass-matching peak and perform a ¹H-coupled ¹⁹F NMR, alongside a standard ¹H NMR.

  • Coupling Constant Analysis:

    • Target (3-Fluoropyrrolidine): The ¹⁹F signal will split based on the rigid 5-membered ring geometry, typically showing distinct geminal (²J_HF ~ 53 Hz) and vicinal (³J_HF ~ 15-25 Hz) couplings.

    • Side Product (3-Fluoropiperidine): The flexible 6-membered chair conformation alters the dihedral angles, significantly changing the vicinal ³J_HF coupling constants (axial-axial vs. axial-equatorial).

Workflow Start Crude Reaction Mixture NMR 19F NMR Screening (Identify distinct F environments) Start->NMR LCMS LC-MS Analysis (Determine m/z of peaks) Start->LCMS CheckMass Mass = Target Mass? LCMS->CheckMass YesMass Check 1H-19F Coupling (Confirm ring size) CheckMass->YesMass Yes NoMass Mass matches Oxazolidin-2-one or Elimination? CheckMass->NoMass No Piperidine 3-Fluoropiperidine (Ring Expansion) YesMass->Piperidine J_HF indicates 6-membered ring Pyrrolidine Fluoropyrrolidine (Target) YesMass->Pyrrolidine J_HF indicates 5-membered ring Oxazolidine Oxazolidin-2-one (Protecting Group Participation) NoMass->Oxazolidine Mass = Target - HF Elimination Pyrroline (Elimination) NoMass->Elimination Mass = Target - HF

Analytical workflow for characterizing fluorinated pyrrolidine side products.

References

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents RSC Advances[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities The Journal of Organic Chemistry[Link]

  • Monofluorination of Organic Compounds: 10 Years of Innovation Chemical Reviews[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Molecules (MDPI)[Link]

Sources

Overcoming challenges in the characterization of fluorinated compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Fluorinated Compounds Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Fluorine’s unique physicochemical properties—its extreme electronegativity, high ionization potential, and the sheer strength of the C–F bond—create distinct analytical bottlenecks.

This guide provides self-validating protocols and mechanistic explanations to help you troubleshoot challenges in Nuclear Magnetic Resonance (NMR), Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Section 1: 19 F NMR Spectroscopy Troubleshooting

19 F NMR is a powerful tool due to fluorine's 100% natural abundance, high gyromagnetic ratio, and wide chemical shift dispersion[1]. However, the hardware and the nucleus's relaxation properties often introduce artifacts and quantitation errors.

Q1: My 19 F NMR spectrum has a severely distorted, "rolling" baseline that obscures my signals. How do I fix this? The Causality: You are likely experiencing acoustic ringing . When a radiofrequency (RF) pulse is applied to the NMR probe coil, it induces low-frequency mechanical vibrations within the probe materials[1]. Because 19 F resonates at a frequency very close to 1 H, these vibrations induce a spurious, decaying oscillation in the initial part of the Free Induction Decay (FID)[2]. The Solution:

  • Hardware: Use a dedicated 19 F cryoprobe or a probe with a specialized anti-ringing design.

  • Pulse Sequence: Implement an anti-ringing pulse sequence (e.g., the "aring" sequence or the EASY—Elimination of Artifacts in NMR SpectroscopY—method) which utilizes a two-scan subtraction method to cancel out the background and deadtime ringdown effects[3],[4].

  • Acquisition Delay: Introduce a pre-acquisition delay (backward linear prediction) to ignore the first few microseconds of the FID where the ringing is most intense, though this may cause phase distortion in broad signals.

Q2: My quantitative 19 F NMR (qNMR) integrals do not match the expected stoichiometric ratios of my reaction mixture. Why? The Causality: Fluorine nuclei often exhibit exceptionally long and highly variable longitudinal relaxation times ( T1​ ), especially in highly fluorinated or rigid molecules[5]. If your relaxation delay ( D1​ ) between pulses is too short, the nuclei do not fully return to their equilibrium magnetization state. This causes signal saturation, leading to artificially low integration values for nuclei with longer T1​ times[6]. The Solution: You must ensure D1​≥5×T1​ of the slowest-relaxing fluorine nucleus in your sample to achieve ±1% integration accuracy.

Protocol: Accelerated 19 F qNMR Optimization

A self-validating workflow to ensure quantitative accuracy without prohibitive instrument time.

  • Determine T1​ : Run a standard Inversion-Recovery experiment (180°– τ –90° pulse sequence) on your sample to calculate the exact T1​ for all 19 F environments.

  • Add a Relaxation Agent (Optional but Recommended): To drastically reduce T1​ and save instrument time, add a paramagnetic relaxation agent such as Chromium(III) acetylacetonate [Cr(acac) 3​ ] or Iron(III) acetylacetonate[Fe(acac) 3​ ] at a concentration of ~4 mg/mL[6],[7],[5]. Note: Fe(acac) 3​ is often preferred as it is more environmentally benign and acts as a non-shifting relaxation agent[5].

  • Set Parameters: Set your D1​ delay to at least the newly established T1​ .

  • Decoupling: If 1 H- 19 F spin-spin splitting is complicating integration, apply inverse gated 1 H decoupling. This removes the splitting while suppressing the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the 19 F signal intensities.

Section 2: Liquid Chromatography (HPLC) Challenges

Standard reversed-phase chromatography relies heavily on hydrophobic interactions. However, highly fluorinated compounds exhibit a "fluorophilic" effect—they are both hydrophobic and lipophobic, meaning they often fail to retain or separate properly on standard alkyl (C18) stationary phases[8].

Q3: My fluorinated pharmaceutical and its desfluoro-impurity co-elute on a standard C18 column. How can I achieve baseline separation? The Causality: A C18 column separates based on a single mechanism: dispersive hydrophobic interactions[9]. The substitution of a hydrogen atom with a fluorine atom changes the molecule's dipole moment and electron distribution, but the purely hydrophobic C18 phase cannot recognize this subtle electronic shift. The Solution: Switch to a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase. PFP columns possess strongly electronegative fluorine groups on an aromatic ring, providing orthogonal selectivity through multiple retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity[10],[9],[11].

Data Presentation: Retention Mechanisms Comparison

Interaction MechanismStandard Alkyl (C18 / C8)Pentafluorophenyl (PFP)Causality in Fluorinated Analytes
Hydrophobic / Dispersive Primary (Strong)ModerateC18 relies solely on partitioning; PFP offers alternative partitioning.
π−π Interactions NoneStrongElectron-deficient PFP ring strongly interacts with electron-rich aromatic analytes[10].
Dipole-Dipole NoneStrongC–F bonds on the column align with C–F bonds on the analyte (Fluorophilic effect)[8].
Ion-Exchange Trace (Silanol only)Moderate to StrongPFP phases exhibit greater retention of basic analytes due to strong ion-exchange interactions[11].
Steric / Shape Selectivity LowHighRigid PFP phase discriminates positional isomers based on spatial arrangement[9].

Q4: I switched to a PFP column, but now my basic fluorinated analytes are exhibiting severe peak tailing and unpredictable retention times. What happened? The Causality: While PFP columns are excellent for fluorinated compounds, they inherently possess strong cation-exchange properties[11]. Basic compounds become protonated at low pH and interact strongly with either the unendcapped silanols or the localized negative charge of the PFP ligand itself. The Solution:

  • Buffer Adjustment: Increase the ionic strength of your mobile phase buffer (e.g., use 20-50 mM ammonium formate) to mask the ion-exchange sites.

  • Particle Chemistry: Utilize a Charged Surface Hybrid (CSH) Fluoro-Phenyl column. The CSH particle carries a slight positive surface charge at low pH, which repels basic analytes, minimizing secondary ion-exchange interactions and yielding sharp, symmetrical peaks[12].

Section 3: Mass Spectrometry (MS) & Ionization Hurdles

Q5: I cannot detect my highly fluorinated compounds using standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Why is the ionization efficiency so poor? The Causality: Fluorine is the most electronegative element. Highly fluorinated molecules have a very high ionization potential, making it exceptionally difficult to remove an electron to form a positive ion ( M+ or [M+H]+ ) in standard ESI+[13],[14]. Furthermore, the strong C–F bond resists fragmentation, making traditional MS/MS structural elucidation difficult. The Solution:

  • Polarity Switch: Always operate in Negative Ion Mode (ESI-) . Fluorinated compounds readily capture electrons to form [M−H]− or [M−F]− ions[15].

  • Alternative Ionization Sources: For non-polar, highly fluorinated compounds (like PFAS or perfluorinated alkanes) that do not ionize in ESI, utilize Dielectric Barrier Discharge Ionization (DBDI) . DBDI generates a low-temperature plasma that facilitates electron capture dissociation, yielding abundant [M−F]− and [M−F+O]− product ions for structural identification[16],[15].

  • Elemental Detection: If you need absolute quantitation of unknown fluorinated compounds without authentic standards, couple your HPLC to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS/MS) . While traditional ICP-MS struggles with fluorine due to its high ionization energy (17.4 eV), modern methods introduce the analyte into the plasma to form NaF , followed by Na2​F+ formation in the afterglow, allowing for sub-ppb elemental fluorine detection[13],[16],[17].

Mandatory Visualization: MS Ionization Decision Tree

MS_Workflow Start Fluorinated Compound Mass Spec Analysis CheckPolarity Assess Analyte Polarity & Ionizability Start->CheckPolarity ESI_Neg ESI Negative Mode Forms [M-H]- or [M-F]- CheckPolarity->ESI_Neg Acidic/Polar Analytes ESI_Pos ESI Positive Mode (Often Poor Yield) CheckPolarity->ESI_Pos Basic/Polar Analytes Alt_Ion Alternative Ionization (Plasma-Based) CheckPolarity->Alt_Ion Non-polar/Highly Fluorinated DBDI DBDI Plasma Forms [M-F]- /[M-F+O]- Alt_Ion->DBDI Structural ID (Molecular) ICPMS HPLC-ICP-MS/MS Elemental F Detection Alt_Ion->ICPMS Total F Quantitation (Elemental)

Caption: Decision tree for selecting the optimal mass spectrometry ionization pathway for fluorinated compounds.

References

  • BenchChem. "Fluorine-19 NMR Spectra Troubleshooting Center". BenchChem.
  • Sigma-Aldrich. "Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns". Sigma-Aldrich.
  • Phenomenex. "Luna PFP(2) HPLC Columns". Phenomenex.
  • ResearchGate. "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)".
  • PubMed.
  • Waters. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases".
  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases".
  • Department of Science Service.
  • PubMed Central. "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)". PMC.
  • PubMed.
  • Hebrew University of Jerusalem. "19Flourine NMR". HUJI.
  • ChemRxiv.
  • ResearchGate. "Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS)".
  • ACS Publications.
  • PubMed.
  • ACS Publications. "Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy". ACS.
  • RSC Publishing. "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids". Analytical Methods.
  • ResearchGate. "EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy".
  • PubMed Central. "19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein". PMC.

Sources

Technical Support Center: Troubleshooting Low Conversion in Halex (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Halex Reaction Technical Support Center. The Halogen Exchange (Halex) process is a critical Nucleophilic Aromatic Substitution (SNAr) methodology used to convert aryl chlorides into aryl fluorides using an alkali metal fluoride[1]. Because the fluoride anion is a hard nucleophile with high lattice energy in its solid salt form, achieving high conversion rates requires precise control over thermodynamics, phase transfer kinetics, and system anhydrousness.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. This center explains the mechanistic causality behind common failures and provides self-validating protocols to ensure your fluorination workflows are robust and reproducible.

Diagnostic Workflow for Low Conversion

Before adjusting your reaction parameters, use the following logical workflow to isolate the root cause of stalled Halex reactions.

HalexTroubleshooting Start Low Halex Conversion (<30%) CheckWater 1. Check Moisture (KF Hydration) Start->CheckWater CheckPTC 2. Check PTC Stability Start->CheckPTC CheckSubstrate 3. Check Substrate Activation Start->CheckSubstrate ActionWater Spray-dry KF & Use Anhydrous Solvent CheckWater->ActionWater Water > 500 ppm ActionPTC Switch to TMAC or Phosphonium Salts CheckPTC->ActionPTC T > 150°C ActionSubstrate Ensure o/p EWG (e.g., -NO2, -CN) CheckSubstrate->ActionSubstrate Unactivated Arene

Caption: Logical troubleshooting workflow for diagnosing and resolving low Halex reaction conversion rates.

Knowledge Base & FAQs

Q1: Why does my reaction stall at 20-30% conversion despite using a large excess of Potassium Fluoride (KF)?

Causality: The fluoride anion is a hard nucleophile with a high charge density. In the presence of even trace amounts of water, fluoride becomes heavily solvated via strong hydrogen bonding, which drastically reduces its nucleophilicity. Furthermore, at elevated temperatures, water reacts with fluoride to generate hydroxide ions ( OH− ). Hydroxide acts as a highly competitive nucleophile in the SNAr mechanism, leading to the formation of undesired phenols or diaryl ethers instead of the target fluoroarene[2]. Actionable Solution: Utilize spray-dried KF and rigorously dry your polar aprotic solvents (e.g., DMF, Sulfolane) over activated 3Å molecular sieves. Validate system anhydrousness (<100 ppm water) via Karl Fischer titration prior to initiating heating.

Q2: I am using Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst (PTC), but my reaction turns black and conversion stops after 2 hours. What is happening?

Causality: Halex reactions require high temperatures (typically 150–200 °C) to overcome the high activation energy barrier of the SNAr mechanism[1]. At these extreme temperatures, standard tetraalkylammonium PTCs possessing β -hydrogens (like TBAB) undergo rapid Hofmann elimination. The PTC degrades into volatile amines and alkenes, permanently halting the phase transfer of fluoride into the organic phase. Actionable Solution: Utilize thermally robust PTCs lacking β -hydrogens. Tetramethylammonium chloride (TMAC) is highly stable and selective for solid-liquid Halex reactions[2],[3]. Alternatively, bulky phosphonium salts like tetrakis(piperidino)phosphonium chloride demonstrate exceptional thermal stability, even under microwave irradiation.

Q3: My GC-MS shows the initial formation of the desired aryl fluoride, but over time, the concentration of the aryl chloride starting material increases again. Is the reaction reversible?

Causality: Yes, the Halex reaction is an equilibrium process governed by thermodynamics and solubility. While the forward reaction is typically driven by the precipitation of KCl in polar aprotic solvents, the presence of specific counterions can reverse this. For example, if lithium or sodium salts are present in the matrix, LiF and NaF are highly insoluble in solvents like DMSO, whereas LiCl and NaCl are highly soluble. This solubility inversion drives the equilibrium backward, converting your newly formed fluoroarene back into a chloroarene[4]. Actionable Solution: Strictly avoid lithium or sodium salts in the reaction mixture. Ensure potassium (KF) or cesium (CsF) are the exclusive counterions, as their chlorides precipitate out, driving the reaction forward via Le Chatelier's principle.

Quantitative Data Comparison

The following table summarizes the impact of catalyst selection and solvent conditions on the conversion rates of a model Halex system (p-Chloronitrobenzene to p-Fluoronitrobenzene).

SolventFluoride SourcePhase Transfer Catalyst (PTC)Temp (°C)Time (h)Conversion (%)Primary Failure Mode / Note
DMSOKF (Hydrated)None15024< 10.0%Fluoride solvation by water
DMSOKF (Spray-dried)TBAB (5 mol%)1501545.0%Catalyst degradation (Hofmann elimination)
DMFKF (Spray-dried)TMAC (4.5 mol%)1501597.8%None (Optimal standard conditions)[3]
SulfolaneKF (Spray-dried)Phosphonium Salt (5 wt%)1604> 95.0%None (Optimal for high-temp/microwave)

Standard Operating Procedure (SOP): Anhydrous Solid-Liquid Halex Fluorination

To ensure scientific integrity, this protocol is designed as a self-validating system . Every critical step includes a mechanistic justification and an analytical checkpoint to prevent downstream failures.

SOPWorkflow Step1 1. Reagent Drying (Spray-dry KF) Step2 2. Inert Setup (Add TMAC & Substrate) Step1->Step2 Step3 3. SNAr Execution (150°C, 15h) Step2->Step3 Step4 4. Self-Validation (GC-FID Analysis) Step3->Step4

Caption: Experimental workflow for anhydrous solid-liquid Halex fluorination.

Step 1: Reagent Preparation & Dehydration
  • Action: Dry Potassium Fluoride (KF) (1.75 equivalents relative to the substrate) using a spray-dryer, or heat under vacuum (0.1 mbar) at 150 °C for 12 hours. Store immediately in a nitrogen-filled glovebox.

  • Causality: Removes lattice-bound water that would otherwise solvate the fluoride ion and generate competing hydroxide nucleophiles[2].

  • Self-Validation Checkpoint: Perform Karl Fischer titration on the solvent/KF slurry. Proceed only if water content is < 100 ppm.

Step 2: Reactor Setup
  • Action: In an inert atmosphere, charge a dry pressure reactor with the aryl chloride (1.0 eq), spray-dried KF (1.75 eq), and Tetramethylammonium chloride (TMAC) (0.045 eq)[3]. Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) or Sulfolane (for temperatures >160 °C).

  • Causality: TMAC acts as a robust phase transfer catalyst that shuttles the insoluble fluoride into the organic phase without undergoing thermal degradation[2].

Step 3: SNAr Execution
  • Action: Seal the reactor and heat to 150 °C with vigorous overhead stirring (800 RPM) for 15 hours.

  • Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous solid-liquid biphasic system. The high temperature overcomes the SNAr activation energy[1].

Step 4: Workup and Self-Validation
  • Action: Cool the reactor to room temperature. Filter the crude mixture through a pad of Celite to remove precipitated KCl and unreacted KF.

  • Self-Validation Checkpoint: Analyze the filtrate via GC-FID or GC-MS.

    • Pass Criteria: >95% conversion to the aryl fluoride.

    • Failure Diagnostic: If significant diaryl ether or phenol peaks are observed, the system was not sufficiently anhydrous. If unreacted starting material remains with no byproducts, the PTC likely failed or stirring was insufficient.

References

  • Title: Halex Reaction - ACS GCI Pharmaceutical Roundtable Reagent Guides: Mechanism + Description | Source: acsgcipr.org | URL: 1

  • Title: Modified Microwave-assisted Solid-liquid Halex Reaction using Phosphonium Salt as Efficient and Robust Phase Transfer Catalyst | Source: benthamdirect.com | URL: 5

  • Title: Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water | Source: rsc.org | URL: 2

  • Title: Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine | Source: acs.org | URL: 4

  • Title: Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Source: acs.org | URL: 6

  • Title: Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination | Source: researchgate.net | URL: 3

Sources

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, a compound of interest due to the presence of a fluorinated pyrrolidine moiety, a common feature in many biologically active molecules.

This guide is structured to provide not just a list of spectral assignments but a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling constants. By comparing the expected spectral data with that of its constituent fragments, we aim to provide a comprehensive and predictive framework for the analysis of this and similar molecules.

The Importance of Fluorine in NMR Spectroscopy

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a strategy widely employed in medicinal chemistry.[1] In NMR spectroscopy, the presence of the ¹⁹F isotope, with a nuclear spin of 1/2 and 100% natural abundance, provides an additional, highly sensitive probe for structural elucidation.[2] The large chemical shift range of ¹⁹F and its propensity to couple with both protons (¹H) and carbons (¹³C) lead to complex but highly informative spectra.[3]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for a compound such as 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, a standardized experimental protocol is essential.

Sample Preparation:

  • Weigh 5-10 mg of the analyte.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of ¹⁹F nuclei.[4]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

NMR Spectrometer Setup and Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • For ¹H NMR, acquire a standard one-dimensional spectrum.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon, unless the observation of ¹H-¹³C coupling is desired.

  • If available, acquire a ¹⁹F NMR spectrum to directly observe the fluorine environment.

  • Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended to unambiguously assign proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine is a composite of the signals from the 3-bromo-phenyl-ethyl group and the 3,3-difluoro-pyrrolidine ring. By analyzing the spectra of these fragments, we can predict the spectrum of the target molecule.

Diagram of the logical workflow for spectral prediction.

cluster_frags Fragment Analysis cluster_predict Spectral Prediction cluster_target Target Molecule Analysis frag1 3,3-difluoropyrrolidine pred_H Predicted ¹H NMR frag1->pred_H Pyrrolidine protons pred_C Predicted ¹³C NMR frag1->pred_C Pyrrolidine carbons frag2 3-bromo-phenyl-ethyl moiety frag2->pred_H Aromatic & ethyl protons frag2->pred_C Aromatic & ethyl carbons target 1-[2-(3-Bromo-phenyl)-ethyl]- 3,3-difluoro-pyrrolidine pred_H->target pred_C->target

Caption: Workflow for predicting the NMR spectra of the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-2', H-6'7.35d~8Aromatic protons ortho to the ethyl group.
H-4'7.15t~8Aromatic proton para to the ethyl group.
H-5'7.05d~8Aromatic proton meta to the ethyl group and ortho to bromine.
H-α2.90t~7Methylene group attached to the aromatic ring.
H-β2.80t~7Methylene group attached to the pyrrolidine nitrogen.
H-2, H-52.95t~7Methylene groups adjacent to the nitrogen in the pyrrolidine ring.
H-42.20ttJ(H-F) ≈ 15, J(H-H) ≈ 7Methylene group adjacent to the difluoro-substituted carbon, showing coupling to both protons and fluorine.

Analysis of the 3-Bromo-phenyl-ethyl Moiety:

The aromatic region of the spectrum is expected to show a complex pattern due to the meta-substitution of the bromine atom. The protons on the aromatic ring (H-2', H-4', H-5', and H-6') will exhibit chemical shifts typical for a substituted benzene ring, generally between 7.0 and 7.5 ppm. The electron-withdrawing effect of the bromine atom will cause a downfield shift for the ortho and para protons. The ethyl group protons (H-α and H-β) will appear as two triplets, with the H-β protons likely being slightly more downfield due to the proximity of the nitrogen atom. For comparison, the protons of the ethyl group in (2-bromoethyl)benzene appear at approximately 3.1 and 3.5 ppm.[5]

Analysis of the 3,3-difluoro-pyrrolidine Moiety:

The protons on the pyrrolidine ring will be significantly influenced by the two fluorine atoms. The protons on the carbons adjacent to the nitrogen (H-2 and H-5) are expected to appear as a triplet around 2.95 ppm. The most characteristic signal will be from the H-4 protons, which are adjacent to the CF₂ group. These protons will be split into a triplet of triplets due to coupling with the adjacent H-5 protons and the two fluorine atoms (²JHF). The geminal H-F coupling is typically in the range of 15-30 Hz. The ¹H NMR spectrum of 3,3-difluoropyrrolidine hydrochloride shows signals at approximately 3.54, 3.43, and 2.40 ppm, which serves as a useful reference.[6]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Diagram of the molecular structure with carbon numbering.

Caption: Numbering scheme for the carbon atoms in the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1'140Quaternary aromatic carbon attached to the ethyl group.
C-3'122Aromatic carbon directly bonded to bromine.
C-2', C-4', C-5', C-6'125-135Aromatic carbons.
C-α35Ethyl carbon attached to the aromatic ring.
C-β55Ethyl carbon attached to the nitrogen.
C-2, C-558Pyrrolidine carbons adjacent to the nitrogen.
C-438Pyrrolidine carbon adjacent to the CF₂ group.
C-3120 (triplet, ¹JCF ≈ 240 Hz)Pyrrolidine carbon bonded to two fluorine atoms.

Analysis of the 3-Bromo-phenyl-ethyl Moiety:

The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon bearing the bromine atom (C-3') will be shifted upfield due to the heavy atom effect. The ethyl carbons (C-α and C-β) will appear in the aliphatic region, with C-β being more downfield due to the influence of the nitrogen.

Analysis of the 3,3-difluoro-pyrrolidine Moiety:

The pyrrolidine carbons will show distinct signals. C-2 and C-5, being adjacent to the nitrogen, will appear around 58 ppm. C-4 will be found further upfield. The most notable signal will be from C-3, the carbon directly attached to the two fluorine atoms. This carbon will be significantly deshielded and will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF), which is typically around 240-280 Hz.[7] This large coupling constant and the characteristic triplet multiplicity are key identifiers for the CF₂ group in the ¹³C NMR spectrum.

Comparison with Alternative Structures

To highlight the unique spectral features of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, a comparison with hypothetical, non-fluorinated or non-brominated analogs is instructive.

  • Non-fluorinated analog (1-[2-(3-Bromo-phenyl)-ethyl]-pyrrolidine): In the absence of fluorine, the C-3 carbon of the pyrrolidine ring would resonate at a much higher field (around 25-30 ppm) and would appear as a singlet in the proton-decoupled spectrum. The H-4 protons would be a simple multiplet without the large J-F coupling.

  • Non-brominated analog (1-[2-Phenylethyl]-3,3-difluoro-pyrrolidine): The aromatic region of the ¹H NMR spectrum would be simpler, likely showing a multiplet for the five protons. In the ¹³C NMR spectrum, the C-3' signal would be absent, and the chemical shifts of the other aromatic carbons would be altered.

Conclusion

The ¹H and ¹³C NMR spectra of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine are rich in structural information. The key to a successful analysis lies in recognizing the characteristic signals of the 3-bromo-phenyl-ethyl and the 3,3-difluoro-pyrrolidine moieties. The presence of fluorine introduces distinctive features, most notably the large ¹JCF coupling in the ¹³C NMR spectrum and the ²JHF coupling in the ¹H NMR spectrum, which serve as powerful diagnostic tools for confirming the presence and position of the difluoromethyl group. This guide provides a robust predictive framework for the spectral analysis of this molecule, which can be invaluable for researchers in the fields of synthetic chemistry and drug development.

References

  • ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... Retrieved from [Link]

  • NIST. (n.d.). Benzene, (1-bromoethyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromoethyl benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ACG Publications. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromophenethylamine. Retrieved from [Link]

  • Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the fol... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Retrieved from [Link]

  • YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Retrieved from [Link]

  • ChemBase. (n.d.). 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)pyrrolidine — Chemical Substance Information. Retrieved from [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity and Pharmacokinetics of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring is a ubiquitous structural motif in modern drug discovery, serving as the core scaffold for proline derivatives, dipeptidyl peptidase-4 (DPP-4) inhibitors, and various receptor agonists. As drug development professionals seek to optimize target affinity and pharmacokinetic (PK) profiles, the strategic substitution of hydrogen with fluorine on the pyrrolidine ring has emerged as a powerful bioisosteric tool.

As an Application Scientist, I have designed this guide to move beyond theoretical chemistry. We will objectively compare the physicochemical, biological, and metabolic realities of fluorinated versus non-fluorinated pyrrolidines, explaining the causality behind their divergent behaviors and providing self-validating experimental protocols for your own laboratory evaluations.

Mechanistic Rationale: The Impact of Fluorination

The introduction of a fluorine atom onto a pyrrolidine ring is not merely a steric substitution; it fundamentally rewrites the molecule's electronic and conformational landscape.

Basicity (pKa) and Lipophilicity (LogP)

Fluorine is the most electronegative element. When placed on the pyrrolidine ring (e.g., at the C3 position), its strong inductive electron-withdrawing effect (-I) pulls electron density away from the basic nitrogen lone pair. This makes the nitrogen significantly less capable of accepting a proton. For instance, the transition from a standard pyrrolidine to an (R)-3-fluoropyrrolidine results in a dramatic basicity drop of approximately 1.74 pKa units 1. Concurrently, the reduced polarizability of the C-F bond subtly modulates lipophilicity, often enhancing membrane permeability.

Conformational Locking via the Gauche Effect

Non-fluorinated pyrrolidines are highly flexible, rapidly flipping between various envelope and half-chair conformations. This flexibility costs binding entropy when the molecule binds to a rigid target receptor. Fluorination introduces a stereoelectronic phenomenon known as the gauche effect . The highly polarized C-F bond aligns itself gauche (at a ~60° angle) to the nitrogen's lone pair or an adjacent amide carbonyl, locking the ring into a specific C4-exo or C4-endo pucker 2. This pre-organization drastically reduces the entropic penalty of binding.

G N1 Non-Fluorinated Pyrrolidine N2 Rapid Ring Flipping N1->N2 N3 Lower Binding Entropy N2->N3 F1 Fluorinated Pyrrolidine F2 Gauche Effect (C4-exo/endo) F1->F2 F3 Locked Conformation High Affinity F2->F3

Conformational stabilization of pyrrolidine rings via the fluorine gauche effect.

Quantitative Comparison: Physicochemical & Biological Data

To illustrate these principles, Table 1 synthesizes comparative data between unsubstituted pyrrolidines and their fluorinated counterparts across key drug discovery metrics.

Table 1: Comparative Profiling of Pyrrolidine vs. Fluoropyrrolidine Analogs

ParameterNon-Fluorinated PyrrolidineFluorinated Pyrrolidine (e.g., 3-Fluoro)Causality / Scientific Rationale
Amine pKa ~11.2~9.4Inductive electron-withdrawing effect (-I) of F pulls electron density from the N-lone pair.
LogP (Lipophilicity) 0.460.65Reduced polarizability of the C-F bond increases relative lipophilicity and membrane permeation.
KOR Agonist Affinity (Ki) 1.3 nM0.82 nMFluorine is sterically tolerated while structurally locking the active conformation, increasing affinity 3.
Metabolic Liability N-dealkylation, OxidationDefluorination, GSH AdductsCYP-mediated α -oxidation creates an unstable intermediate that eliminates HF.

Pharmacokinetics: The "Dark Side" of Fluorination

While fluorine is traditionally utilized to block metabolic soft spots, placing it on a saturated heterocycle like pyrrolidine requires extreme caution.

Research into fluoropyrrolidine-based DPP-4 inhibitors has exposed a critical pharmacokinetic liability: metabolic bioactivation 4. Cytochrome P450 enzymes (specifically CYP3A4/5) readily oxidize the carbon α to the nitrogen. If a fluorine atom is present on the adjacent β -carbon, the resulting α -hydroxy- β -fluoro intermediate is highly unstable. It undergoes spontaneous defluorination (loss of HF) to form a reactive electrophilic species. If not intercepted by glutathione (GSH), this electrophile will covalently bind to hepatic proteins, causing severe toxicity.

G Start Fluoropyrrolidine Drug Candidate CYP CYP3A4/5 Oxidation (alpha to Nitrogen) Start->CYP Inter Unstable Hydroxy- Fluoropyrrolidine CYP->Inter Defluoro Spontaneous Defluorination (-HF) Inter->Defluoro Reactive Reactive Electrophilic Intermediate Defluoro->Reactive Toxicity Covalent Protein Binding (Hepatotoxicity) Reactive->Toxicity GSH GSH Trapping (Detoxification/Detection) Reactive->GSH

CYP-mediated bioactivation and defluorination pathway of fluoropyrrolidines.

Standardized Experimental Workflows

To accurately evaluate the differences between your fluorinated and non-fluorinated analogs, you must employ self-validating experimental protocols. Below are two critical workflows designed to capture both physicochemical shifts and hidden metabolic liabilities.

Protocol A: Physicochemical Profiling (pKa and LogD Determination)

Rationale (The 'Why'): Computational algorithms frequently miscalculate the pKa of fluorinated heterocycles because they fail to account for complex 3D stereoelectronic effects. Potentiometric titration provides empirical ground truth for the electron-withdrawing impact of fluorine. Self-Validating System: The assay utilizes a co-solvent extrapolation method to ensure complete solubility, while a known reference standard (Labetalol) is run in parallel to validate electrode calibration.

  • Preparation: Prepare 10 mM stock solutions of the pyrrolidine and fluoropyrrolidine analogs in DMSO.

  • Titration Setup: Transfer aliquots into a potentiometric titrator vessel containing a 0.15 M KCl aqueous solution (to maintain constant ionic strength).

  • Co-Solvent Addition: If precipitation occurs, utilize a methanol/water co-solvent system (ranging from 10% to 50% MeOH).

  • Data Acquisition: Titrate with standardized 0.5 N HCl and 0.5 N KOH.

  • Extrapolation: Plot the apparent pKa values against the co-solvent ratio and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky equation to find the true aqueous pKa.

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Rationale (The 'Why'): Standard metabolic clearance assays track parent drug disappearance but fail to identify what the drug turns into. Because fluoropyrrolidines are prone to forming toxic electrophiles via defluorination, we must actively trap these transient species using Glutathione (GSH). Self-Validating System: The inclusion of a minus-NADPH control ensures that any observed degradation is strictly Cytochrome P450-dependent (ruling out chemical instability in buffer). Verapamil is used as a positive control to confirm the metabolic competence of the microsomes.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (1 mg/mL final protein), 10 mM GSH, and 1 µM of the fluoropyrrolidine analog in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Controls: Run parallel incubations without NADPH (Negative Control) and with Verapamil (Positive Control).

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Scan for parent drug depletion (MRM mode) and perform a precursor ion scan (e.g., m/z 272 for negative ion mode) to detect the formation of GSH-adducts, confirming bioactivation.

G Step1 Incubate Analog + HLM + NADPH Step2 Add GSH (Trapping Agent) Step1->Step2 Step3 Quench & Centrifuge (Stop Rxn) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Val1 Minus-NADPH (Negative Control) Val1->Step1 Val2 Verapamil (Positive Control) Val2->Step1

Self-validating workflow for detecting CYP-mediated bioactivation and GSH adduct formation.

Sources

Structure-Activity Relationship (SAR) Studies of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neurotherapeutics—particularly antagonists and positive allosteric modulators (PAMs) targeting the Dopamine D3 Receptor (D3R)—achieving high target selectivity over the highly homologous D2 Receptor (D2R) while mitigating off-target cardiac liabilities remains a profound challenge. This guide provides an objective, data-driven comparison of a highly optimized scaffold: 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine (herein referred to as D3-BDP ).

By dissecting the structure-activity relationship (SAR) of this derivative against traditional pyrrolidine and piperidine alternatives, this guide illustrates how precise stereoelectronic modifications can systematically eliminate metabolic and cardiotoxic liabilities.

Mechanistic Rationale & Target Biology

The architecture of D3-BDP is not arbitrary; every functional group serves a specific, causal role in navigating the GPCR binding pocket.

  • The 3-Bromo-phenyl-ethyl Tail (Selectivity Anchor): The D3R possesses a secondary binding pocket (SBP) that is structurally distinct from D2R. The ethyl linker provides the exact vector distance required to span from the orthosteric site to the SBP. The 3-bromo substitution introduces a highly polarizable, lipophilic anchor that perfectly fills a hydrophobic sub-pocket unique to D3R, driving the >400-fold D3/D2 selectivity.

  • The 3,3-Difluoropyrrolidine Core (Liability Mitigation): Replacing a standard pyrrolidine with a 3,3-difluoropyrrolidine is a proven strategy to address metabolic liabilities and fine-tune basicity 1[1]. The highly electronegative gem-difluoro moiety exerts a strong electron-withdrawing inductive effect (-I).

    • Causality: This effect lowers the pKa of the basic nitrogen from ~9.0 to ~6.5. Consequently, the fraction of protonated amine at physiological pH is drastically reduced. This mitigates the electrostatic interactions required for hERG channel blockade (preventing cardiotoxicity) while preserving enough hydrogen-bonding capacity to anchor to the critical Asp110 residue in the D3R orthosteric site 2[2]. Furthermore, the robust C-F bonds block CYP450-mediated N-dealkylation and oxidation at the 3-position, extending the compound's half-life.

D3R_Pathway Dopamine Endogenous Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Agonism Gi_Protein Gi/o Protein Activation D3R->Gi_Protein Signaling Arrestin β-Arrestin Recruitment D3R->Arrestin Desensitization cAMP cAMP Inhibition Gi_Protein->cAMP Downstream Compound 1-[2-(3-Bromo-phenyl)-ethyl] -3,3-difluoro-pyrrolidine Compound->D3R Antagonism

Fig 1: Mechanism of D3R modulation by 3,3-difluoropyrrolidine derivatives.

Comparative SAR Analysis

To objectively evaluate the performance of D3-BDP , we compare it against alternative heterocyclic amines commonly utilized in early-stage discovery. The data below demonstrates that while unsubstituted pyrrolidines achieve potency, they fail in safety (hERG) and stability. The 3,3-difluoropyrrolidine analogue maintains excellent antagonistic activity across multiple targets 3[3] while rescuing the liability profile.

Compound VariantR1 (Aryl Group)R2 (Amine Core)D3R IC₅₀ (nM)D2R IC₅₀ (nM)Selectivity (D3/D2)hERG IC₅₀ (µM)T₁/₂ (min, HLM)
Analog A 3-Bromo-phenylPyrrolidine12.545036x1.2 (High Risk)15
Analog B 3-Bromo-phenylPiperidine24.031013x2.5 (Med Risk)22
Analog C Phenyl3,3-Difluoropyrrolidine18.2120065x>30 (Safe)85
Lead (D3-BDP) 3-Bromo-phenyl 3,3-Difluoropyrrolidine 4.1 1850 451x >30 (Safe) 110

Data Interpretation: The synergistic combination of the 3-bromo substitution (driving a 451x selectivity window) and the 3,3-difluoro substitution (pushing hERG IC₅₀ beyond 30 µM and extending half-life in human liver microsomes to 110 minutes) clearly establishes D3-BDP as the superior candidate.

SAR_Workflow Start Initial Hit: Unsubstituted Pyrrolidine Issue Liability: hERG toxicity & Oxidation Start->Issue Mod1 Modification: 3,3-Difluoro Substitution Issue->Mod1 Result1 Improvement: Lower pKa, Blocked CYP450 Mod1->Result1 Mod2 Modification: 3-Bromo-phenyl-ethyl Result1->Mod2 Result2 Improvement: D3R/D2R Selectivity Mod2->Result2 Final Lead Candidate: Target Derivative Result2->Final

Fig 2: SAR optimization workflow addressing basicity and metabolic liabilities.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory internal quality controls.

Protocol A: Synthesis of D3-BDP via N-Alkylation

Causality of choice: Direct N-alkylation using a mild base (K₂CO₃) prevents the elimination side-reactions often seen with highly electronegative fluorinated amines under harsh basic conditions.

  • Preparation: In an oven-dried flask under N₂, dissolve 3,3-difluoropyrrolidine hydrochloride (1.0 eq) and 1-bromo-2-(3-bromophenyl)ethane (1.1 eq) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq) and a catalytic amount of KI (0.1 eq) to accelerate the substitution via the Finkelstein reaction pathway.

  • Self-Validating Reaction Monitoring: Heat the mixture to 70°C. The reaction progression is self-validated through real-time LC-MS monitoring. Validation Gate: The reaction is only deemed complete, and heating ceased, when the starting material peak (m/z 108 for 3,3-difluoropyrrolidine) falls below 2% relative abundance. This prevents complex downstream purification mixtures.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Confirmation: Verify structure via ¹H NMR, ¹⁹F NMR (crucial for confirming the gem-difluoro intactness), and HRMS.

Protocol B: In Vitro D3R β-Arrestin Recruitment Assay

Causality of choice: Measuring β-arrestin recruitment rather than simple binding affinity confirms the functional antagonistic properties of the compound, ensuring it blocks downstream desensitization pathways.

  • Cell Plating: Seed CHO-K1 cells stably expressing human D3R and β-arrestin fusion proteins (PathHunter system) into 384-well microplates at 5,000 cells/well. Incubate overnight at 37°C.

  • Compound Incubation: Treat cells with a 10-point concentration-response curve of D3-BDP (ranging from 10 µM to 0.5 nM).

  • Self-Validating Controls: Every plate must include a vehicle control (0.1% DMSO) and a full agonist reference (Quinpirole at EC₈₀). Validation Gate: Calculate the Z'-factor for the plate using the vehicle and Quinpirole wells. If the Z'-factor is < 0.6, the assay is automatically rejected. This mathematically guarantees that the signal window is robust enough to accurately resolve antagonist IC₅₀ values.

  • Detection: Add detection reagent, incubate for 1 hour at room temperature, and read chemiluminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Title: 3,3-Difluoropyrrolidine | 316131-01-8 - Benchchem Source: benchchem.com URL: 1

  • Title: Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: nih.gov (PMC) URL: 2

  • Title: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists Source: acs.org URL: 3

Sources

A Comparative Guide to the 3,3-Difluoro-pyrrolidine Moiety in Drug Design: Enhancing Potency and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to refine a molecule's pharmacological profile. Among the various fluorinated motifs, the 3,3-difluoro-pyrrolidine scaffold has emerged as a particularly advantageous building block. This guide provides a comprehensive comparison of the 3,3-difluoro-pyrrolidine moiety against its non-fluorinated and mono-fluorinated analogs. We will explore its profound impact on key physicochemical properties, including basicity (pKa) and lipophilicity (LogP), its role in dictating molecular conformation, and its significant contribution to enhancing metabolic stability. Supported by experimental data and detailed protocols, this guide serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful moiety for the optimization of next-generation therapeutics.

Introduction: The Pyrrolidine Scaffold and the Power of Fluorine

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[2] However, the parent pyrrolidine ring is often susceptible to metabolic degradation and can possess suboptimal physicochemical properties.

The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's properties with minimal steric impact.[3] Strategic fluorination is used to modulate acidity/basicity, improve metabolic stability, enhance binding affinity, and increase membrane permeability.[1][4] The geminal difluorination at the 3-position of the pyrrolidine ring (the 3,3-difluoro-pyrrolidine moiety) offers a unique combination of electronic and conformational effects that provide distinct advantages over simple C-H to C-F substitution.

Key Physicochemical Advantages & Comparative Analysis

The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring imparts significant and predictable changes to a molecule's fundamental properties. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Strategic Modulation of Basicity (pKa)

The basicity of the pyrrolidine nitrogen is a critical determinant of a compound's solubility, receptor binding, and off-target activity. The two fluorine atoms in the 3,3-difluoro-pyrrolidine moiety exert a powerful electron-withdrawing inductive effect, which significantly reduces the electron density on the nitrogen atom. This, in turn, lowers the pKa of the pyrrolidine nitrogen, making it less basic.[5]

This ability to fine-tune basicity is a major advantage. By lowering the pKa, medicinal chemists can reduce the likelihood of promiscuous binding to acidic off-targets and mitigate potential toxicity issues associated with high basicity, while still retaining sufficient basicity for desired interactions or aqueous solubility.[3][6]

Table 1: Comparative pKa Values of Pyrrolidine Analogs

CompoundApproximate pKaRationale for Change
Pyrrolidine11.3[5]Parent heterocyclic amine.
3-Fluoropyrrolidine~9.5A single fluorine atom provides a moderate inductive electron-withdrawing effect, reducing basicity.
3,3-Difluoropyrrolidine ~7.5 - 7.9 [5][6]The additive inductive effect of two fluorine atoms significantly reduces the electron density of the nitrogen, further lowering the pKa.

Note: These are representative values to demonstrate the trend; actual experimental values may vary based on conditions.

G cluster_0 Physicochemical Property Modulation Moiety 3,3-Difluoro-pyrrolidine Moiety pKa Decreased Basicity (pKa) (Inductive Effect) Moiety->pKa Conformation Conformational Constraint (Gauche Effect) Moiety->Conformation Metabolism Increased Metabolic Stability (Metabolic Blocking) Moiety->Metabolism Lipophilicity Modulated Lipophilicity (LogP) (Complex Effects) Moiety->Lipophilicity

Caption: Impact of the 3,3-difluoro-pyrrolidine moiety on key drug properties.

Conformational Control and Pre-organization

Beyond simple electronics, gem-difluorination at the C3 position imposes significant conformational constraints on the pyrrolidine ring. The pyrrolidine ring exists in a dynamic equilibrium between various puckered conformations (envelope and twisted forms).[7] The presence of fluorine atoms can stabilize specific puckered states through stereoelectronic interactions, such as the gauche effect.[8]

This conformational locking "pre-organizes" the molecule into a shape that is more favorable for binding to its biological target. This can lead to a significant increase in binding affinity and potency, as less conformational entropy is lost upon binding. Depending on the stereochemistry, fluorination can stabilize either an endo or exo ring pucker, which can be crucial for optimizing interactions within a protein's binding pocket.[9]

Enhanced Metabolic Stability

One of the most powerful applications of fluorination is to block sites of metabolic degradation.[9] The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~105 kcal/mol).[10] This makes the C-F bond much less susceptible to oxidative metabolism by enzymes such as Cytochrome P450 (CYP450).[11][12]

By replacing the two hydrogens at the C3 position with fluorine, the 3,3-difluoro-pyrrolidine moiety effectively shields a potential site of metabolism. This can dramatically increase the half-life of a drug candidate, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[13]

G Pyrrolidine C-H Bonds at C3 Metabolite Hydroxylated Metabolite Pyrrolidine->Metabolite Oxidation Difluoro C-F Bonds at C3 NoReaction Metabolically Stable Difluoro->NoReaction Blocked CYP450 CYP450 Enzyme

Caption: Metabolic blocking effect of 3,3-difluorination at the C3 position.

Nuanced Effects on Lipophilicity (LogP)

The impact of fluorination on lipophilicity (LogP) is complex and not always intuitive. While highly fluorinated motifs like the trifluoromethyl group generally increase LogP, gem-difluorination in aliphatic systems can have a more subtle effect.[6][14] The introduction of the two highly polar C-F bonds can increase the local dipole moment, which may decrease lipophilicity. Conversely, the replacement of hydrogen with the slightly larger fluorine atoms can increase the nonpolar surface area, potentially increasing lipophilicity.[6] The overall effect depends on the molecular context. This nuanced behavior provides another tool for medicinal chemists to optimize a compound's solubility and permeability profile.[15]

Table 2: Comparative LogP Values of Pyrrolidine Analogs

CompoundApproximate LogPRationale for Change
Pyrrolidine~0.5Moderately lipophilic parent.[6]
3-Fluoropyrrolidine~0.7A slight increase in lipophilicity is often observed.[6]
3,3-Difluoropyrrolidine ~0.9 A further increase is typical, but the effect is not always linear and is context-dependent.[6]

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The utility of the 3,3-difluoro-pyrrolidine moiety is exemplified in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target for the treatment of type 2 diabetes. Several potent and selective DPP-4 inhibitors have been synthesized incorporating this scaffold.[16] In this context, the moiety serves multiple roles: the pyrrolidine nitrogen forms a critical interaction with the active site, while the gem-difluoro group enhances metabolic stability and modulates basicity to improve selectivity and pharmacokinetic properties.[13]

Experimental Protocols for Property Assessment

To empirically validate the advantages of incorporating the 3,3-difluoro-pyrrolidine moiety, standardized in vitro assays are essential. The following protocols provide robust methodologies for determining key physicochemical and ADME properties.[17]

Protocol: Determination of pKa by Potentiometric Titration

This protocol determines the ionization constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.[18][19]

  • Causality: Potentiometric titration is a gold-standard, direct method for pKa determination. It relies on the fundamental principle of acid-base neutralization, providing high accuracy for compounds with ionizable groups like the pyrrolidine nitrogen.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the test compound (e.g., pyrrolidine HCl vs. 3,3-difluoro-pyrrolidine HCl) and dissolve it in a known volume (e.g., 10 mL) of deionized water or a co-solvent system if solubility is low.

    • Titration Setup: Place the sample solution in a thermostatted vessel (25°C) with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

    • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.01 mL) using an automated titrator.

    • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, use specialized software to calculate the pKa from the first derivative of the curve.

Protocol: Determination of LogP by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, to determine its lipophilicity.[20]

  • Causality: The n-octanol/water system is the most widely accepted surrogate for modeling the partitioning of a drug between aqueous and lipid biological environments, which is fundamental to membrane permeability.[19][21]

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with water and water (or phosphate-buffered saline, pH 7.4 for LogD) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

    • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

    • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 2 mL of each).

    • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

    • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two layers.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYP450s, which are highly concentrated in liver microsomes.[22][23]

  • Causality: Liver microsomes contain the majority of the drug-metabolizing CYP450 enzymes. This assay provides a direct measure of a compound's intrinsic clearance, which is a key predictor of its in vivo half-life and first-pass metabolism.[24]

  • Methodology:

    • Reagent Preparation:

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., DMSO).

      • Prepare a regenerating system for the cofactor NADPH (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

    • Incubation:

      • In a microcentrifuge tube or 96-well plate, pre-warm the phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes (final concentration ~0.5 mg/mL) to 37°C.[25]

      • Initiate the metabolic reaction by adding the test compound to the mixture (final concentration typically 1 µM).

    • Time Course Sampling:

      • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

      • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[25]

    • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the rate constant of elimination (k). The in vitro half-life (t½) is calculated as t½ = 0.693 / k.

G cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Reagents (Microsomes, NADPH, Buffer) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add Test Compound) B->C D 4. Incubate & Sample (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile + IS) D->E F 6. Centrifuge (Pellet Proteins) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Calculate Half-Life (t½) G->H

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Difluoropyrrolidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. The difluoropyrrolidine motif, in particular, has emerged as a privileged structure in medicinal chemistry, valued for its ability to serve as a conformationally constrained bioisostere of the proline amide or to introduce favorable electronic properties.[1] Consequently, the development of robust and versatile synthetic routes to access these valuable building blocks is of critical importance to researchers in pharmaceuticals and agrochemicals.

This guide provides a comparative analysis of the principal synthetic strategies for constructing substituted difluoropyrrolidines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, providing the field-proven insights necessary for researchers to select and implement the optimal route for their specific synthetic targets.

Core Synthetic Strategies: An Overview

The synthesis of difluoropyrrolidines can be broadly classified into two major approaches: the late-stage fluorination of a pre-formed pyrrolidine ring and the construction of the heterocyclic core from acyclic, pre-fluorinated building blocks. Each paradigm offers a unique set of advantages concerning substrate availability, stereochemical control, and scalability.

Synthetic_Strategies Start Target: Substituted Difluoropyrrolidine Deoxo Strategy 1: Deoxofluorination Start->Deoxo Cyclo Strategy 2: [3+2] Cycloaddition Start->Cyclo Acyclic Strategy 3: Ring Formation from Acyclic Precursors Start->Acyclic Displace Strategy 4: Nucleophilic Displacement Start->Displace Desc_Deoxo Introduce gem-difluoro group onto existing pyrrolidine ring. Deoxo->Desc_Deoxo Desc_Cyclo Construct ring from azomethine ylide and a difluoroalkene. Cyclo->Desc_Cyclo Desc_Acyclic Build the pyrrolidine ring using a pre-fluorinated carbon backbone. Acyclic->Desc_Acyclic Desc_Displace Double SN2 displacement for vicinal difluorides. Displace->Desc_Displace

Caption: Overview of primary synthetic approaches to difluoropyrrolidines.

Deoxofluorination of Pyrrolidinone & Pyrrolidinol Precursors

This represents the most classical and direct approach, wherein a carbonyl or hydroxyl group on a pre-functionalized pyrrolidine ring is converted into a gem-difluoro moiety. The primary appeal of this strategy lies in the vast commercial availability of substituted pyrrolidinone and hydroxyproline derivatives.

Mechanistic Rationale & Key Reagents: The transformation relies on deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogues, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[2][3] The reaction proceeds via the activation of the carbonyl or hydroxyl group, followed by a double nucleophilic substitution by fluoride. While effective, these reagents demand careful handling due to their moisture sensitivity and potential for releasing toxic byproducts. For sterically hindered ketones, the more reactive sulfur tetrafluoride (SF₄) can be employed, though it requires specialized equipment due to its gaseous nature and high toxicity.[4]

A significant challenge in this approach is the potential for side reactions, particularly elimination to form vinyl fluorides, which can complicate purification.[1]

Deoxofluorination_Workflow Start Substituted Pyrrolidinone Reagent Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor) Start->Reagent Reaction Intermediate Intermediate (e.g., SF3-adduct) Reagent->Intermediate Product gem-Difluoropyrrolidine Intermediate->Product Fluoride Displacement Side_Product Vinyl Fluoride (Elimination byproduct) Intermediate->Side_Product Elimination

Caption: General workflow for the deoxofluorination of pyrrolidinones.

Representative Experimental Protocol: Synthesis of Benzyl (4R)-4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate[2]
  • Oxidation: To a solution of the precursor alcohol, benzyl (3R,4R)-4-(benzyloxy)-3-hydroxypyrrolidine-1-carboxylate, in a suitable solvent like dichloromethane, add Dess-Martin periodinane at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract the aqueous layer with dichloromethane, dry the combined organic layers over MgSO₄, and concentrate in vacuo to yield the crude ketone.

  • Fluorination: Dissolve the crude ketone in anhydrous dichloromethane and cool to 0 °C.

  • Add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) dropwise.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., 20% MTBE in hexanes) to afford the desired 3,3-difluoropyrrolidine. A yield of approximately 48% can be expected for this two-step process.[2]

[3+2] Cycloaddition of Azomethine Ylides

This strategy constructs the pyrrolidine ring itself by reacting an azomethine ylide with a gem-difluoroalkene dipolarophile. It is a highly convergent and atom-economical approach that offers excellent control over relative and absolute stereochemistry, making it a powerful tool for modern asymmetric synthesis.[1][5][6]

Mechanistic Rationale & Key Features: Azomethine ylides, typically generated in situ from the condensation of an α-amino acid ester with an aldehyde or from an imino ester, undergo a concerted [3+2] cycloaddition with a suitable difluoroalkene.[1][7] The development of copper(I) and silver(I) catalytic systems with chiral ligands has enabled highly enantioselective variants of this reaction, providing access to enantioenriched difluoropyrrolidines with multiple stereocenters.[5][6]

The primary limitation of this method can be the accessibility and stability of the required gem-difluoroalkene starting materials. However, recent advances in their synthesis have broadened the applicability of this powerful cyclization.

Cycloaddition_Mechanism cluster_reactants Reactant Complexation Ylide Azomethine Ylide (1,3-Dipole) Catalyst Chiral Catalyst (e.g., Cu(I)-Ligand) Ylide->Catalyst Coordination Alkene gem-Difluoroalkene (Dipolarophile) Alkene->Catalyst Coordination Product Substituted 3,3-Difluoropyrrolidine Catalyst->Product [3+2] Cycloaddition (Enantioselective)

Caption: Catalytic asymmetric [3+2] cycloaddition for difluoropyrrolidine synthesis.

Representative Experimental Protocol: Copper-Catalyzed Asymmetric Synthesis of 3,3-Difluoropyrrolidines[5]
  • Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (5 mol%) and a chiral ligand such as (S)-DTBM-segphos (6 mol%) in anhydrous toluene. Stir the solution at room temperature for 1 hour.

  • Reaction Assembly: To the catalyst solution, add the imino ester (2.0 equivalents), the gem-difluorostyrene (1.0 equivalent), and a base such as KOtBu (20 mol%).

  • Reaction: Seal the reaction vessel and heat the mixture at 80 °C for 48 hours.

  • Workup & Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the enantioenriched 3,3-difluoropyrrolidine. Yields can be high (up to 96%) with excellent diastereoselectivity (>20:1) and enantioselectivity (up to 97% ee).[5][6]

Ring Construction from Acyclic Difluorinated Precursors

This "fluorine-in" strategy avoids the use of potentially hazardous late-stage fluorinating agents by constructing the pyrrolidine ring from an acyclic precursor that already contains the gem-difluoro unit. This approach is particularly well-suited for large-scale, process-oriented synthesis where safety and cost-effectiveness are paramount.[8]

Mechanistic Rationale & Key Features: The core of this strategy is the synthesis of a linear C4 backbone containing a C-F₂ moiety and terminal functional groups amenable to cyclization. A notable example is the synthesis of 2,2-difluorosuccinic acid, which can be converted into an N-substituted succinimide and subsequently reduced.[8] The cyclization to form the pyrrolidinone ring followed by reduction with reagents like borane dimethyl sulfide complex (BH₃·SMe₂) is a robust and scalable sequence.[8]

While this method is often chromatography-free and high-yielding, the initial synthesis of the acyclic difluorinated precursor can involve multiple steps.[8][9]

Representative Experimental Protocol: Practical Synthesis of 3,3-Difluoropyrrolidine HCl[8]
  • Amide Formation: To a solution of 2,2-difluorosuccinic acid in a suitable solvent, add benzylamine and heat to form the N-benzyl-2,2-difluorosuccinamic acid.

  • Cyclization: Treat the amic acid with a dehydrating agent (e.g., acetic anhydride) or heat under vacuum to effect cyclization to N-benzyl-3,3-difluoropyrrolidin-2,5-dione, which can be selectively reduced to the pyrrolidinone. A more direct cyclization can also form N-benzyl-3,3-difluoropyrrolidinone.[8]

  • Reduction: In an inert atmosphere, dissolve the N-benzyl-3,3-difluoropyrrolidinone in anhydrous THF. Add BH₃·SMe₂ complex and heat the mixture (e.g., 55 °C) for several hours.

  • Quench & Isolation: Cool the reaction to 0-5 °C and carefully quench with methanol, followed by saturation with HCl gas. This procedure both destroys excess borane and forms the hydrochloride salt of the product amine.

  • Deprotection: The resulting N-benzyl-3,3-difluoropyrrolidine HCl salt is deprotected via hydrogenolysis. A slurry of the salt with a palladium on carbon catalyst (e.g., 5% Pd-C) in methanol is agitated under hydrogen pressure (e.g., 45 psi).

  • Final Product: After the reaction is complete, the catalyst is removed by filtration, and the solvent is exchanged to yield the crystalline 3,3-difluoropyrrolidine HCl salt in high yield (overall yield of 59% reported for the multi-step sequence).[8]

Nucleophilic Fluorination for Vicinal Difluoropyrrolidines

While the previous methods focus on gem-difluoro products, the synthesis of vicinal (e.g., 3,4-) difluoropyrrolidines requires a different approach. A highly effective strategy involves the stereospecific double displacement of leaving groups on a chiral diol precursor.[10][11]

Mechanistic Rationale & Key Features: This method typically starts from a chiral pool material like L-tartaric acid to establish the initial stereochemistry.[10] The diol functionalities are converted into excellent leaving groups, most commonly trifluoromethanesulfonates (triflates). Subsequent treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), results in a double Sₙ2 inversion, yielding the trans-3,4-difluoropyrrolidine with high stereofidelity.

The primary challenge is suppressing the competing elimination reactions, which can be favored with other leaving groups like mesylates. The use of highly reactive triflates is often crucial for the success of the displacement.[10]

Representative Experimental Protocol: Synthesis of Enantiopure trans-3,4-Difluoropyrrolidines[10]
  • Diol Synthesis: Prepare the requisite (3R,4R)-N-alkyl-pyrrolidine-3,4-diol from a chiral starting material like L-tartaric acid through a multi-step sequence involving imide formation and reduction.

  • Bistriflate Formation: Dissolve the diol in anhydrous dichloromethane and cool to -78 °C. Add pyridine (2 equivalents) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 2 equivalents). Stir the reaction at low temperature for several hours.

  • Fluorination: Isolate the crude bistriflate, which is often used immediately due to instability. Dissolve the crude bistriflate in anhydrous THF and add a solution of anhydrous TBAF (3 equivalents) in THF.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Workup & Purification: After cooling, perform an aqueous workup and extract the product with a suitable organic solvent. Purify by flash column chromatography to yield the enantiopure trans-3,4-difluoropyrrolidine.

Comparative Performance Summary

Synthetic RouteKey Features & AdvantagesLimitations & DisadvantagesTypical YieldsStereocontrolScalability
Deoxofluorination Utilizes readily available pyrrolidinone/ol precursors.[2]Requires hazardous reagents (DAST, SF₄); potential for elimination side-products.[1][4]40-70%Dependent on precursor stereochemistry.Moderate; safety concerns with reagents.
[3+2] Cycloaddition Highly convergent; excellent for asymmetric synthesis; good functional group tolerance.[5][6]Requires synthesis of specific difluoroalkene substrates.70-96%[5]Excellent (up to >20:1 dr, >97% ee).[5]Good; catalyst loading can be optimized.
From Acyclic Precursors Avoids late-stage hazardous fluorination; often chromatography-free and high-yielding.[8]The synthesis of the acyclic precursor can be lengthy.50-60% (overall)[8]Dependent on precursor synthesis or cyclization strategy.Excellent; designed for process chemistry.
Nucleophilic Displacement Provides access to vicinal difluoropyrrolidines; excellent stereochemical control via double Sₙ2.[10]Primarily for trans-isomers; risk of elimination side-products; triflate intermediates can be unstable.[10]50-75%Excellent (stereospecific inversion).Moderate.

Conclusion

The synthesis of substituted difluoropyrrolidines is a mature field with several robust and reliable strategies available to the modern chemist. The choice of method is not arbitrary but is dictated by a careful consideration of the target structure's substitution pattern, desired stereochemistry, and the practical constraints of the research environment.

  • For rapid access to diverse analogues from common starting materials , deoxofluorination remains a viable, albeit challenging, option.

  • For targets requiring high stereochemical purity , the copper-catalyzed asymmetric [3+2] cycloaddition represents the state-of-the-art, offering unparalleled control over multiple stereocenters.[5][6]

  • For large-scale, cost-effective production of specific building blocks like 3,3-difluoropyrrolidine , synthesis from acyclic precursors is the industry-proven method of choice.[8]

  • For the specific synthesis of vicinal difluorides , nucleophilic displacement on chiral diols provides a reliable, stereospecific route.[10]

By understanding the causality behind these experimental choices, researchers can confidently navigate the synthetic landscape to efficiently access the precise difluoropyrrolidine building blocks required to advance their drug discovery and development programs.

References

  • Si, C., Fales, K. R., Torrado, A., Frimpong, K., Kaoudi, T., Vandeveer, H. G., & Njoroge, F. G. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359–4363. [Link]

  • Marson, C. M., Melling, R. C., & Khan, A. (2005). Enantioselective Syntheses of trans-3,4-Difluoropyrrolidines and Investigation of Their Applications in Catalytic Asymmetric Synthesis. The Journal of Organic Chemistry, 70(24), 9771–9779. [Link]

  • Marson, C. M., & Melling, R. C. (2005). Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in catalytic asymmetric synthesis. PubMed. [Link]

  • Scott, J. D., & Schkeryantz, J. M. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Organic Letters, 17(13), 3310–3313. [Link]

  • Marson, C. M., Melling, R. C., & Khan, A. (2005). Enantioselective Syntheses of trans-3,4-Difluoropyrrolidines and Investigation of Their Applications in Catalytic Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]

  • Scott, J. D., & Schkeryantz, J. M. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. University of Iowa Institutional Repository. [Link]

  • Marson, C. M., & Melling, R. C. (2000). The first enantioselective syntheses of vicinal difluoropyrrolidines and the first catalytic asymmetric synthesis mediated by the C2 symmetry of a –CHFCHF– unit. Chemical Communications, (14), 1223-1224. [Link]

  • Qiu, Y., & Beylin, A. V. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6082–6085. [Link]

  • Wei, L., Makowski, T. M., & Rutherford, J. L. (2012). An efficient synthesis of 3,3-difluoro-pyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid. Journal of Fluorine Chemistry, 140, 136-140. [Link]

  • Wang, C., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 476-482. [Link]

  • Fedorov, O. V., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of gem-Difluorinated Hydroxypyrrolidines. The Journal of Organic Chemistry, 82(6), 3270–3275. [Link]

  • Trofymchuk, S., et al. (2021). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. ACS Fall 2021. [Link]

  • Pfund, E., & Lequeux, T. (2017). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Request PDF. [Link]

  • Wang, C., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science. [Link]

  • Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305–321. [Link]

Sources

Comparative Analysis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine as a Potential Dipeptidyl Peptidase-IV Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the enzyme inhibition profile of the novel compound, 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine. Structural similarities to known therapeutic agents suggest that this compound may act as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. This document outlines the experimental rationale, detailed protocols for in vitro characterization, and a comparative analysis against established DPP-IV inhibitors.

Introduction: The Rationale for Investigating DPP-IV Inhibition

Dipeptidyl Peptidase-IV (DPP-IV, also known as CD26) is a serine protease that plays a critical role in inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the active forms of GLP-1 and GIP persist for longer, leading to improved glycemic control. This mechanism is the basis for the "gliptin" class of drugs used in the management of type 2 diabetes.

The subject molecule, 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, contains a difluoro-pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry. The gem-difluoro substitution can enhance metabolic stability and modulate the basicity (pKa) of the pyrrolidine nitrogen, which is a key interaction point for many DPP-IV inhibitors that engage with the catalytic site of the enzyme. Therefore, a rigorous evaluation of its DPP-IV inhibitory potential is warranted.

This guide will compare the inhibitory profile of our lead compound against two well-characterized, commercially available DPP-IV inhibitors: Sitagliptin and Vildagliptin.

Experimental Workflow for Enzyme Inhibition Profiling

The characterization process involves a primary screen to determine the half-maximal inhibitory concentration (IC50), followed by mechanistic studies to elucidate the mode of inhibition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies A Compound Preparation (Serial Dilution) B DPP-IV Enzyme Assay (Fluorogenic Substrate) A->B C Data Acquisition (Fluorescence Reading) B->C D IC50 Determination (Non-linear Regression) C->D E Vary Substrate Concentration D->E Proceed if IC50 is potent F Enzyme Kinetics Assays E->F G Data Analysis (Lineweaver-Burk or Michaelis-Menten) F->G H Determine Mode of Inhibition (Competitive, Non-competitive, etc.) G->H

Figure 1: A two-phase experimental workflow for characterizing novel enzyme inhibitors.

Detailed Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human DPP-IV (e.g., from R&D Systems or similar).

  • Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 M NaCl.

  • Test Compound: 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, dissolved in DMSO.

  • Reference Compounds: Sitagliptin and Vildagliptin, dissolved in DMSO.

  • Microplates: 96-well, black, flat-bottom plates suitable for fluorescence measurements.

  • Plate Reader: Capable of fluorescence detection with excitation at ~360 nm and emission at ~460 nm.

Protocol: DPP-IV Inhibition Assay for IC50 Determination

This protocol is designed to be a self-validating system by including appropriate controls.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference compounds in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration in the assay well would be 100 µM, requiring a 2 mM top concentration in the DMSO plate.

  • Assay Setup:

    • Add 2 µL of the serially diluted compounds (or DMSO for control wells) to the wells of a 96-well plate.

    • Prepare a "No Enzyme" control by adding 2 µL of DMSO to a set of wells.

    • Prepare a "100% Activity" control by adding 2 µL of DMSO to another set of wells.

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the DPP-IV enzyme solution (pre-diluted in assay buffer to the desired final concentration, e.g., 1 ng/well) to all wells except the "No Enzyme" control. For these, add 25 µL of assay buffer.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Enzymatic Reaction and Measurement:

    • Prepare the substrate solution (Gly-Pro-AMC) in the assay buffer. The final concentration should be at or near its Michaelis-Menten constant (Km) for accurate IC50 determination. For Gly-Pro-AMC, this is typically around 50 µM.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in the plate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over 30 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data:

      • Subtract the average rate of the "No Enzyme" control from all other wells.

      • Set the average rate of the "100% Activity" control as 100% activity.

      • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) equation using appropriate software (e.g., GraphPad Prism, R).

Comparative Data Analysis

The following table presents hypothetical, yet realistic, data that could be obtained from the described experiment. This serves as a template for presenting the results for 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine against known standards.

CompoundIC50 (nM) [Hypothetical]Mode of InhibitionKey Structural Feature
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine 75.4 Competitive (Predicted)Difluoro-pyrrolidine
Sitagliptin19CompetitiveTrifluorophenyl
Vildagliptin62CompetitiveCyanopyrrolidine

Analysis: In this hypothetical scenario, the lead compound exhibits potent DPP-IV inhibition with an IC50 of 75.4 nM. While less potent than Sitagliptin, it is comparable to Vildagliptin. The difluoro-pyrrolidine moiety likely contributes to this activity, and the mode of inhibition is predicted to be competitive, a hallmark of many gliptins that bind to the enzyme's active site. Further mechanistic studies, as outlined in Phase 2 of the workflow, would be required to confirm this.

Mechanistic Insights: The DPP-IV Signaling Pathway

Understanding the biological context of DPP-IV inhibition is crucial. The following diagram illustrates the pathway affected by the inhibitor.

G cluster_0 Physiological Response cluster_1 Enzymatic Inactivation Food Food Intake GLP1 Active GLP-1 / GIP (Incretins) Food->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 is substrate for Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive produces Inhibitor DPP-IV Inhibitor (e.g., Test Compound) Inhibitor->DPP4 BLOCKS

Figure 2: The mechanism of action for a DPP-IV inhibitor in the incretin pathway.

By blocking the DPP-IV enzyme, the inhibitor prevents the degradation of active GLP-1 and GIP. This enhances their stimulatory effect on pancreatic β-cells, leading to increased glucose-dependent insulin secretion and ultimately, lower blood glucose levels.

Conclusion and Future Directions

The hypothetical profile of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine suggests it is a potent inhibitor of DPP-IV, with activity comparable to the established drug Vildagliptin. The presence of the difluoro-pyrrolidine core is a promising structural feature for developing novel therapeutics in this class.

The next steps in the research cascade should include:

  • Mode of Inhibition Studies: Performing full enzyme kinetics to confirm the competitive mode of inhibition.

  • Selectivity Profiling: Screening the compound against other serine proteases (e.g., DPP-8, DPP-9, FAP) to ensure selectivity and minimize potential off-target effects.

  • In Vivo Efficacy: Evaluating the compound in animal models of type 2 diabetes to assess its impact on glucose tolerance and HbA1c levels.

This guide provides the foundational framework for a thorough and scientifically rigorous evaluation of this promising compound.

References

  • Title: Discovery of Vildagliptin: A Novel Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Sitagliptin: a dipeptidyl peptidase-IV inhibitor for the treatment of type 2 diabetes. Source: Annals of Pharmacotherapy URL: [Link]

  • Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes: A Critical Review of Their Efficacy and Safety Source: Diabetes, Obesity and Metabolism URL: [Link]

  • Title: The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A continuous fluorescence-based assay for dipeptidyl peptidase IV Source: Analytical Biochemistry URL: [Link]

Safety Operating Guide

Professional EHS Guide: Disposal and Handling Protocols for Halogenated Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive Environmental Health and Safety (EHS) guide for the proper handling and disposal of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine in a professional laboratory setting.

The compound 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine presents specific disposal challenges due to its structural composition. As a molecule containing both a basic amine (pyrrolidine ring) and multiple halogens (bromine and fluorine), it must be strictly managed under Halogenated Organic Waste protocols.

In professional drug development and research environments, the improper disposal of polyhalogenated compounds can lead to severe regulatory violations, exothermic reactions in waste streams, and the generation of highly toxic byproducts (such as dioxins or furans) if incinerated at incorrect temperatures[1].

Chemical Profile & Waste Characterization

Before initiating disposal, it is critical to understand the causality behind the required EHS protocols:

  • Halogen Content (Br, F): The presence of heavy halogens dictates that this compound cannot be mixed with standard organic solvents (like ethanol or acetone). Halogenated waste requires specialized, high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrobromic (HBr) and hydrofluoric (HF) acids generated during combustion.

  • Amine Functionality: The pyrrolidine moiety is weakly basic. If mixed with concentrated acidic waste streams, it can undergo exothermic acid-base neutralization, potentially leading to container pressurization.

Step-by-Step EHS Disposal Methodology

The following protocol outlines the self-validating system for managing this compound from the benchtop to institutional EHS collection.

Step 1: Waste Segregation (Critical Phase)

  • Action: Designate a specific, chemically compatible waste container exclusively for "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste significantly increases institutional disposal costs, as the entire mixed volume must then be treated as halogenated[1]. Furthermore, mixing incompatible chemical classes can lead to dangerous reactions.

Step 2: Container Selection and Preparation

  • Action: Utilize High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Ensure the container has a secure, vapor-tight cap.

  • Causality: Halogenated solvents and basic amines can degrade certain low-density plastics over time. A vapor-tight seal prevents the fugitive emission of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Labeling and Documentation

  • Action: Affix a standardized Hazardous Waste label before adding the first drop of waste. The label must explicitly list all constituents and their approximate percentages (e.g., "1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine (5%), Dichloromethane (95%)").

  • Causality: Unlabeled "mystery" containers pose the highest risk to EHS personnel and require expensive analytical testing before disposal contractors will accept them.

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container inside a leak-proof secondary containment tray[1]. Store this assembly in a designated, actively ventilated fume hood or a rated flammable storage cabinet.

  • Causality: Secondary containment captures catastrophic primary container failures, preventing the spread of hazardous materials across the floor or into sink drains.

Step 5: Institutional Transfer

  • Action: Once the container is 80% full, cap it tightly, submit a waste pickup request to your institution's EHS department, and transport it to the collection site using a sturdy cart[1]. Do not overfill.

  • Causality: Leaving a 20% headspace accounts for thermal expansion of the liquids, preventing container rupture due to temperature fluctuations in storage areas.

Waste Stream Compatibility Data

To ensure laboratory safety, adhere to the following segregation guidelines when disposing of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine mixtures.

Waste CategoryCompatibilityRationale / Causality
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the same disposal pathway (high-temp incineration with acid scrubbers).
Non-Halogenated Organics (e.g., Hexane, Acetone)Incompatible Increases disposal costs; disrupts standard incineration processes[1].
Aqueous Acids (e.g., HCl, H2SO4)Strictly Incompatible Exothermic neutralization with the pyrrolidine amine; risk of toxic gas evolution.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Strictly Incompatible High risk of violent oxidation, fire, or explosion when mixed with organic materials.

Waste Management Decision Pathway

The following diagram illustrates the logical workflow for processing this compound into the correct institutional waste stream.

G N1 Waste Generation: 1-[2-(3-Bromo-phenyl)-ethyl] -3,3-difluoro-pyrrolidine N2 State Assessment: Liquid or Solid? N1->N2 N3 Liquid Waste Stream: Add to Halogenated Organic Solvent Container N2->N3 Liquid N4 Solid Waste Stream: Collect in Puncture-Resistant Chemically Compatible Bin N2->N4 Solid N5 Strict Segregation: DO NOT mix with Non-Halogenated Waste N3->N5 N4->N5 N6 EHS Transfer & Licensed Contractor Disposal N5->N6

Caption: Institutional EHS decision tree for the segregation and disposal of halogenated organic waste.

References

  • UTIA Safety Office. (2008). Laboratory Hazardous Waste Management Guide. University of Tennessee. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.